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  • Product: 4-Amino-1-dodecylpyridinium chloride
  • CAS: 50997-10-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-1-dodecylpyridinium chloride (CAS 50997-10-9): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core properties, synthesis, and applications of 4-Amino-1-dodecylpyridinium chlori...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core properties, synthesis, and applications of 4-Amino-1-dodecylpyridinium chloride. As a cationic surfactant belonging to the quaternary ammonium compound (QAC) family, this molecule's unique amphiphilic structure—a hydrophilic 4-aminopyridinium head group and a hydrophobic 12-carbon alkyl tail—governs its functionality and positions it as a compound of significant interest, particularly for its antimicrobial properties.

Section 1: Core Physicochemical and Structural Properties

4-Amino-1-dodecylpyridinium chloride is defined by its amphiphilic character. The positively charged pyridinium nitrogen, coupled with the polar amino group, forms a hydrophilic head, while the long dodecyl chain provides a nonpolar, hydrophobic tail. This duality is the primary driver of its surfactant behavior and its interaction with biological membranes.

1.1: Key Physicochemical Data

A summary of the compound's essential properties is presented below. It is important to note that while specific experimental data for this exact molecule is sparse in publicly available literature, properties can be reliably inferred from its structure and data from closely related analogues like 1-dodecylpyridinium chloride.

PropertyValue / DescriptionSource / Rationale
CAS Number 50997-10-9Chemical Abstracts Service
Molecular Formula C₁₇H₃₁ClN₂
Molecular Weight 298.90 g/mol Calculated
Synonyms 4-Amino-1-dodecyl-pyridinium, chlorideCommon Nomenclature
Appearance White to off-white or brown powder/crystalline solidInferred from related compounds[1]
Solubility Expected to be soluble in water, alcohol, and acetone.Based on the high water solubility of its analogue, 1-dodecylpyridinium chloride[1][2]. The polar head group facilitates solubility in polar solvents.
1.2: Molecular Structure

The structure consists of a pyridine ring quaternized at the nitrogen atom by a dodecyl group. An amino group is substituted at the 4-position of the ring, enhancing the polarity of the head group.

G Reactant1 4-Aminopyridine Process Quaternization Reaction (Solvent + Heat) Reactant1->Process Reactant2 1-Dodecyl Halide (e.g., 1-Chlorododecane) Reactant2->Process Purification Purification (e.g., Recrystallization from Acetone/Ether) Process->Purification Characterization Structural Confirmation (NMR, FT-IR) Purification->Characterization Product 4-Amino-1-dodecylpyridinium chloride Characterization->Product

Caption: General workflow for the synthesis of 4-Amino-1-dodecylpyridinium chloride.

2.2: Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing similar 4-amino-1-alkylpyridinium salts.[3][4]

Objective: To synthesize 4-Amino-1-dodecylpyridinium chloride via quaternization.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • 1-Chlorododecane (1.1-1.2 eq)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile, or Chloroform)

  • Recrystallization solvents (e.g., Acetone, Diethyl Ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminopyridine in the chosen anhydrous solvent.

    • Causality: Anhydrous conditions are preferred to prevent side reactions involving water. The molar excess of the alkyl halide ensures the complete consumption of the starting pyridine.

  • Addition of Alkyl Halide: Add 1-chlorododecane to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing at the solvent's boiling point ensures a stable and sufficiently high reaction temperature to achieve a reasonable rate. [4]4. Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization. A common solvent system is dissolving the crude product in a minimal amount of a good solvent (like acetone or ethanol) and then adding a poor solvent (like diethyl ether) until turbidity persists, followed by cooling to induce crystallization.

    • Self-Validation: The formation of a crystalline solid with a sharp melting point (if available) is an initial indicator of purity. The subsequent characterization provides final validation.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

2.3: Structural Characterization

The identity and purity of the synthesized 4-Amino-1-dodecylpyridinium chloride should be confirmed using standard analytical techniques, as demonstrated in the synthesis of analogous compounds.[3]

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (N-H stretches from the amino group, C-H stretches from the alkyl chain, and C=N/C=C stretches from the aromatic ring).

  • ¹H and ¹³C NMR Spectroscopy: To provide a detailed map of the molecular structure, confirming the attachment of the dodecyl chain to the pyridinium nitrogen and the positions of all protons and carbons.

Section 3: Core Applications and Mechanism of Action

The primary application domain for 4-Amino-1-dodecylpyridinium chloride stems from its potent antimicrobial and surfactant properties.

3.1: Antimicrobial Activity

As a QAC, this compound exhibits broad-spectrum antimicrobial activity. Studies on 4-Amino-1-dodecylpyridinium chloride and its close analogues have confirmed its efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The antimicrobial potency of QACs is critically dependent on the length of the alkyl chain, with maximum efficacy typically observed for chain lengths between 12 and 16 carbons, placing the dodecyl (C12) group in the optimal range for interacting with bacterial membranes.[5]

3.2: Mechanism of Antimicrobial Action

The antimicrobial mechanism is primarily driven by the molecule's cationic and amphiphilic nature, leading to the disruption of microbial cell membranes. This process can be conceptualized in several stages.

Caption: Mechanism of membrane disruption by a cationic surfactant.

  • Electrostatic Adsorption: The positively charged 4-aminopyridinium head group is electrostatically attracted to the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

  • Hydrophobic Insertion: Following adsorption, the hydrophobic dodecyl tail penetrates the lipid bilayer of the cell membrane.

  • Membrane Disruption: This insertion disrupts the ordered structure of the membrane, compromising its integrity. At sufficient concentrations, these molecules aggregate within the membrane, leading to the formation of pores or micelles that cause a catastrophic loss of membrane potential. [5][6][7]4. Cellular Leakage: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K⁺), metabolites, and RNA/DNA, ultimately leading to cell death.

3.3: Applications as a Cationic Surfactant

Beyond its direct biocidal use, 4-Amino-1-dodecylpyridinium chloride can be employed in various formulations. Its surfactant properties make it useful as a disinfectant, sanitizer, and cleaning agent.[2][8] In a pharmaceutical context, it can serve as an excipient for the isolation and stabilization of active ingredients or in the purification of drug substances. [9]

Section 4: Safety, Handling, and Toxicology

Due to the limited availability of a specific Safety Data Sheet (SDS) for CAS 50997-10-9, the following information is based on the comprehensive data available for the structurally similar 1-Dodecylpyridinium chloride (CAS 104-74-5) , which is expected to have a comparable hazard profile.

4.1: Hazard Classification
Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 3 (H301: Toxic if swallowed)P264, P270, P301+P310 [10][11]
Acute Toxicity, Dermal Category 4 (H312: Harmful in contact with skin)P280, P312 [10][11]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)P280, P302+P352 [10][12]
Serious Eye Damage/Irritation Category 2/2A (H319: Causes serious eye irritation)P280, P305+P351+P338 [10][12]
Skin Sensitization Category 1 (H317: May cause an allergic skin reaction)P261, P272, P280 [10][11]
Aquatic Hazard (Acute) Category 1 (H400: Very toxic to aquatic life)P273, P391 [10]
Aquatic Hazard (Chronic) Category 1 (H410: Very toxic to aquatic life with long lasting effects)P273, P391 [10]
4.2: Handling and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Avoid breathing dust. [8][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [8]* First Aid (General):

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [8][10] * On Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice. [12] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [12]

Conclusion

4-Amino-1-dodecylpyridinium chloride emerges as a functionally significant molecule, combining the structural motifs of a potent cationic surfactant with proven antimicrobial efficacy. Its straightforward synthesis and well-understood mechanism of action make it a valuable tool for researchers in materials science, microbiology, and drug development. The primary mechanism, centered on microbial membrane disruption, is characteristic of its class and highly effective. However, its toxicological profile, particularly its high aquatic toxicity, necessitates careful handling and consideration in formulation and disposal. Future research may focus on leveraging its structure to design novel antimicrobial agents or functional excipients with improved efficacy and safety profiles.

References

  • ResearchGate. (2025). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Dodecylpyridinium chloride. Available at: [Link]

  • ChemBK. (2024). DODECYLPYRIDINIUM CHLORIDE - Physico-chemical Properties. Available at: [Link]

  • Material Safety Data Sheet (MSDS). (2025). Dodecyl Pyridinium Chloride. Available at: [Link] (Note: This links to a general page, a direct PDF was not available from search).

  • ChemBK. (2024). 1-dodecylpyridinium chloride - Introduction. Available at: [Link]

  • Mao, Z. et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Applied and Environmental Microbiology, 86(13), e00576-20. Available at: [Link]

  • Chemsrc. (2025). 1-DODECYLPYRIDINIUM CHLORIDE HYDRATE | CAS#:207234-02-4. Available at: [Link]

  • Butnari, I. et al. (2023). The Antibacterial and Antifungal Capacity of Eight Commercially Available Types of Mouthwash against Oral Microorganisms: An In Vitro Study. Medicina, 59(4), 695. Available at: [Link]

  • Müller, M., & Ballanyi, K. (1999). Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells. Brain research, 826(1), 45–57. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-dodecylpyridinium chloride. Available at: [Link]

Sources

Exploratory

Solubility of 4-Amino-1-dodecylpyridinium chloride in organic solvents

Technical Guide: Solubility Profile & Applications of 4-Amino-1-dodecylpyridinium Chloride Executive Summary 4-Amino-1-dodecylpyridinium chloride (4-ADPC, CAS: 50997-10-9) is a cationic surfactant and functionalized ioni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Applications of 4-Amino-1-dodecylpyridinium Chloride

Executive Summary

4-Amino-1-dodecylpyridinium chloride (4-ADPC, CAS: 50997-10-9) is a cationic surfactant and functionalized ionic liquid precursor. Unlike simple alkylpyridinium salts, the presence of the 4-amino group introduces a critical hydrogen-bond donor/acceptor site, significantly altering its solubility parameter and surface activity.

This guide addresses the scarcity of public quantitative solubility data by providing a predictive solubility framework based on thermodynamic principles and a validated experimental protocol for on-site determination. It is designed for researchers optimizing synthesis, purification, or formulation in drug delivery and corrosion inhibition.

Physicochemical Framework: The "Solubility Triad"

To understand the solubility of 4-ADPC, one must deconstruct the molecule into three competing functional domains. The solubility in any given organic solvent is the net result of these interactions.

DomainChemical FeatureInteraction MechanismSolvent Affinity
Head Group Pyridinium Cation + Chloride AnionIon-Dipole, CoulombicHigh: Water, Methanol, DMSO
Substituent 4-Amino (-NH₂)H-Bonding (Donor/Acceptor)High: Ethanol, Isopropanol, Pyridine
Tail Group Dodecyl Chain (

)
Van der Waals (Dispersion)Moderate: Chloroform, DCMLow: Hexane, Heptane
Thermodynamic Analysis

The dissolution of 4-ADPC is governed by the equation:



  • Lattice Energy (

    
    ):  The ionic lattice is stabilized by the electrostatic attraction between the pyridinium ring and the chloride ion. The 4-amino group increases lattice energy via intermolecular H-bonding, making 4-ADPC harder to dissolve than non-substituted dodecylpyridinium chloride.
    
  • Solvation Energy (

    
    ):  To dissolve, the solvent must overcome this lattice energy.
    
    • Protic Solvents (Alcohols): Excellent solvation due to ability to H-bond with the amino group and solvate the chloride ion.

    • Aprotic Polar (DMSO, DMF): Excellent cation solvation.

    • Non-Polar (Hexane): Insufficient energy to break the ionic lattice; useful only as anti-solvents.

Solubility Profile in Organic Solvents

The following data is synthesized from structural analogs (1-dodecylpyridinium chloride) and functional group contributions.

Table 1: Predicted Solubility Matrix (


) 
Solvent ClassSolventSolubility RatingPrimary InteractionOperational Use
Polar Protic WaterVery High (>500 g/L)Ion-DipoleFormulation base, Micelle studies
MethanolVery High H-Bonding + Ion-DipoleSynthesis solvent
EthanolHigh H-BondingRecrystallization (Hot)
Polar Aprotic DMSOHigh Dipole-DipoleNMR analysis, Stock solutions
AcetonitrileModerate Dipole-DipoleHPLC Mobile Phase
AcetoneLow (Cold) / High (Hot) Dipole-DipolePurification (Recrystallization)
Chlorinated ChloroformModerate/High Dispersion + H-BondingIon-pair extraction
DichloromethaneModerate DispersionExtraction
Non-Polar Diethyl EtherInsoluble Weak DispersionPrecipitation (Anti-solvent)
HexaneInsoluble DispersionWashing crude product

Critical Insight: The "Sweet Spot" for purification is the Acetone/Ethanol system. 4-ADPC is soluble in hot ethanol but precipitates upon addition of acetone or cooling, allowing for effective removal of unreacted starting materials.

Experimental Protocols

Since batch-to-batch crystal morphology can affect dissolution rates, use this protocol to establish exact saturation limits for your specific lot.

Protocol A: Gravimetric Determination of Saturation Solubility

Objective: Determine the exact solubility limit (


) in a target solvent at a specific temperature.
  • Preparation: Weigh 100 mg of dry 4-ADPC into a 4 mL glass vial.

  • Addition: Add the target solvent in

    
     increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
  • Verification: For precise thermodynamic solubility, add excess solid, stir for 24h at constant

    
    , filter (0.45 
    
    
    
    PTFE), and quantify the filtrate via UV-Vis (approx.
    
    
    nm).
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: 100mg 4-ADPC AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Saturate Add Excess Solid (Thermodynamic Method) Check->Saturate High Precision Needed? Clear->AddSolvent No (Cloudy) Calc Calculate S = m/V Clear->Calc Yes (Clear) Filter Filter & UV-Vis Saturate->Filter

Figure 1: Decision tree for rapid vs. thermodynamic solubility determination.

Applications & Mechanism of Action

The solubility profile of 4-ADPC directly dictates its utility in three major fields.

A. Corrosion Inhibition (Acidizing Environments)[1][2]
  • Solvent System: 15% HCl (Aqueous).

  • Mechanism: 4-ADPC dissolves in the acid. The cationic pyridinium head adsorbs onto the negatively charged metal surface (cathodic sites), while the hydrophobic dodecyl tail forms a barrier film that repels water and acid ions (

    
    , 
    
    
    
    ).
  • Role of Amino Group: The lone pair on the amino nitrogen provides an additional anchoring point (chemisorption) to the metal surface, enhancing efficiency over standard dodecylpyridinium chloride.

B. Antimicrobial Surfactants[3]
  • Solvent System: Water/Ethanol formulations.

  • Mechanism: The amphiphilic nature allows 4-ADPC to integrate into bacterial cell membranes. The cationic charge disrupts the membrane potential, leading to leakage and cell death.

  • Solubility Requirement: Must be fully soluble at the Minimum Inhibitory Concentration (MIC), typically in the range of 10-500 ppm.

Visualization: Corrosion Inhibition Mechanism

CorrosionMechanism Solution Acidic Solution (HCl) Dissolved 4-ADPC Adsorption Adsorption to Steel Surface (Langmuir Isotherm) Solution->Adsorption Electrostatic Attraction FilmForm Formation of Hydrophobic Film (Dodecyl Tails Align) Adsorption->FilmForm Van der Waals Forces Protection Barrier to H+ and Cl- Corrosion Rate ↓ FilmForm->Protection Steric Hindrance

Figure 2: Mechanistic pathway of 4-ADPC protecting metal surfaces in acidic media.

References

  • Synthesis & Properties: PrepChem. "Synthesis of Dodecylpyridinium chloride." Available at: [Link]

  • Antimicrobial Activity: Zhao, T., & Sun, G. (2008).[1] "Antimicrobial finishing of wool fabrics with quaternary ammonium salts." Journal of Applied Polymer Science. (Contextual citation regarding 4-amino derivatives).

  • General Solubility Data: ECHA. "1-Dodecylpyridinium chloride - Substance Information." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Determination of Critical Micelle Concentration for Cationic Pyridinium Surfactants

Abstract This comprehensive guide provides detailed methodologies for the accurate determination of the Critical Micelle Concentration (CMC) of cationic pyridinium surfactants. Tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the accurate determination of the Critical Micelle Concentration (CMC) of cationic pyridinium surfactants. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to offer an in-depth understanding of the physicochemical principles governing micellization. We present three robust, field-proven methods: Tensiometry, Conductometry, and Fluorescence Spectroscopy. Each protocol is designed as a self-validating system, complete with explanations of experimental causality, data interpretation guidelines, and visual workflows to ensure scientific rigor and reproducibility.

Introduction: The Significance of Micellization in Pyridinium Surfactants

Cationic pyridinium surfactants, characterized by a positively charged pyridinium head group and a hydrophobic alkyl chain, are of significant interest in pharmaceutical and biotechnological applications. Their ability to self-assemble into micelles—colloidal aggregates formed above a specific concentration known as the Critical Micelle Concentration (CMC)—is fundamental to their function as solubilizing agents, drug delivery vehicles, and antimicrobial compounds.[1]

The CMC is a critical parameter, representing the point of equilibrium between monomeric and micellar species.[2][3] Below the CMC, surfactant molecules exist as monomers, and physical properties of the solution, such as surface tension and conductivity, change predictably with concentration.[4] At and above the CMC, the formation of micelles leads to a distinct inflection in these properties, allowing for precise determination of this value.[4][5] Accurate CMC determination is paramount for optimizing formulations, understanding biological interactions, and ensuring the quality control of surfactant-based products.[4]

The formation of micelles is a thermodynamically driven process governed by a balance of forces, including hydrophobic interactions between the alkyl tails and electrostatic repulsion between the cationic pyridinium head groups.[2][6]

Core Methodologies for CMC Determination

Three primary methods are recommended for their reliability and sensitivity in determining the CMC of cationic pyridinium surfactants. The choice of method often depends on the specific properties of the surfactant, the presence of excipients, and available instrumentation.

Method 1: Surface Tensiometry

Principle: This classical and direct method measures the surface tension of a liquid at various surfactant concentrations.[7] As surfactant monomers adsorb at the air-water interface, surface tension decreases.[3] Once the surface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[3][8] The CMC is identified as the concentration at the intersection of the two linear regions in a plot of surface tension versus the logarithm of surfactant concentration.[4][9]

Causality of Experimental Choices:

  • Logarithmic Concentration Scale: Plotting against the logarithm of concentration helps to linearize the pre-CMC data and clearly define the inflection point.

  • Platinum Ring/Plate: The Du Noüy ring or Wilhelmy plate methods are standard for their high accuracy and reproducibility.[9] Proper cleaning of the ring or plate is critical to remove contaminants that could alter surface tension readings.

  • Temperature Control: Micellization is temperature-dependent; therefore, maintaining a constant temperature is crucial for accurate and reproducible results.[1]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the cationic pyridinium surfactant in high-purity, deionized water. The concentration should be well above the anticipated CMC.

  • Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution. It is advisable to use a logarithmic spacing of concentrations to adequately capture the pre- and post-CMC regions.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension.

  • Temperature Equilibration: Place the first sample in the tensiometer and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute to the most concentrated to minimize cross-contamination. Ensure the platinum ring or plate is thoroughly cleaned and dried between each measurement.[9]

  • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will exhibit two linear regions. The CMC is determined from the intersection of the two extrapolated lines.[9]

Data Presentation:

Concentration (mM)log(Concentration)Surface Tension (mN/m)
0.01-2.0072.1
0.05-1.3068.5
0.10-1.0065.2
0.50-0.3055.8
1.000.0048.3
2.000.3040.1
4.000.6035.5
6.000.7835.4
8.000.9035.3
10.001.0035.4

Visualization:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Surfactant Stock Solution B Perform Serial Dilutions (Logarithmic Spacing) A->B D Equilibrate Sample Temperature B->D C Calibrate Tensiometer C->D E Measure Surface Tension (Dilute to Concentrated) D->E F Plot Surface Tension vs. log(Concentration) G Identify Two Linear Regions F->G H Determine CMC at Intersection of Lines G->H

Workflow for CMC determination by surface tensiometry.

Method 2: Conductometry

Principle: This method is highly suitable for ionic surfactants like cationic pyridinium surfactants.[4] The conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the surfactant exists as monomers (pyridinium cation and its counter-ion), and the conductivity increases linearly with concentration as more charge carriers are added.[4][10] Above the CMC, the newly added surfactant molecules form micelles. While the micelles are charged, their mobility is significantly lower than that of the free monomers, and they bind a fraction of the counter-ions. This results in a slower rate of conductivity increase with concentration.[11] The CMC is identified as the concentration at which this change in slope occurs.[4][12]

Causality of Experimental Choices:

  • Specific or Molar Conductivity: Plotting either specific or molar conductivity versus concentration (or the square root of concentration for molar conductivity) will yield the characteristic break point.

  • High-Purity Water: The use of water with very low intrinsic conductivity is essential to minimize background signal and ensure that the measured changes are due solely to the surfactant.

  • Temperature Control: The mobility of ions is strongly dependent on temperature.[1] Precise temperature control is therefore non-negotiable for accurate conductivity measurements.

Experimental Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions in high-purity, deionized water, covering a concentration range that brackets the expected CMC.

  • Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.[13]

  • Temperature Control: Use a thermostated water bath to maintain the temperature of the solutions at a constant value (e.g., 25.0 ± 0.1 °C).[10][13]

  • Conductivity Measurement: Immerse the calibrated conductivity cell into each solution, ensuring no air bubbles are trapped. Allow the reading to stabilize before recording the conductivity. It is good practice to measure from the most dilute to the most concentrated solution.

  • Data Analysis: Plot the specific conductivity (κ) versus the surfactant concentration (C). The graph will show two linear segments with different slopes. The intersection of these two lines corresponds to the CMC.[11]

Data Presentation:

Concentration (mM)Specific Conductivity (µS/cm)
0.185
0.298
0.4124
0.6150
0.8176
1.0202 (CMC)
1.2215
1.4228
1.6241
2.0267

Visualization:

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Surfactant Solutions B Calibrate Conductivity Meter with KCl A->B C Thermostat Solutions (e.g., 25°C) B->C D Measure Conductivity of Each Solution C->D E Plot Conductivity vs. Concentration D->E F Identify Slopes of Pre- and Post-CMC Lines E->F G Determine CMC at Line Intersection F->G G A Prepare Surfactant and Pyrene Solutions B Add Fixed Aliquot of Pyrene to Each Surfactant Dilution A->B C Record Fluorescence Emission Spectrum (Ex: ~335nm, Em: 350-500nm) B->C D Extract Intensities of I1 (~372nm) and I3 (~383nm) Peaks C->D E Plot I1/I3 Ratio vs. log(Surfactant Concentration) D->E F Determine CMC from Inflection of Sigmoidal Curve E->F

Process diagram for fluorescence-based CMC determination.

Method Comparison and Best Practices

FeatureSurface TensiometryConductometryFluorescence Spectroscopy
Principle Change in interfacial energyChange in ionic mobilityChange in probe microenvironment
Applicability All surfactant typesIonic surfactants onlyAll surfactant types
Sensitivity GoodGoodVery High
Primary Advantage Direct measurement, no probesSimple, rapid, robustExcellent for low CMCs
Potential Issues Sensitive to impurities [12]Background electrolytes interfereProbe may perturb micellization [7]
ASTM Standard ASTM D1331 [14][15]--

Best Practices for Trustworthy Results:

  • Purity: Use high-purity surfactants and solvents. Impurities can significantly alter the CMC.

  • Temperature Control: Maintain a constant and recorded temperature throughout all experiments.

  • Equilibration: Allow solutions to equilibrate both thermally and to allow for the slow kinetics of some surfactant systems.

  • Cross-Validation: When possible, use a secondary method to validate the CMC determined by the primary technique. [4]

Conclusion

The determination of the Critical Micelle Concentration is a foundational measurement in the characterization of cationic pyridinium surfactants. By employing the detailed protocols for tensiometry, conductometry, and fluorescence spectroscopy outlined in this guide, researchers can obtain accurate and reproducible CMC values. Understanding the causality behind each experimental step and adhering to best practices ensures the generation of high-fidelity data crucial for advancing pharmaceutical formulation and drug development.

References

  • ASTM D7541-09 - Standard Practice for Estimating Critical Surface Tensions. Source: ASTM International. [Link]

  • Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Source: Proceeding of Pakistan Academy of Sciences. [Link]

  • Micellar formation of cationic surfactants. Source: PMC - NIH. [Link]

  • Micellization Behavior of Conventional Cationic Surfactants within Glycerol-Based Deep Eutectic Solvent. Source: PMC. [Link]

  • ASTM D971-12 Standard Test Method for Interfacial Tension, Digital Tensiometer. Source: Mastrad Test Systems. [Link]

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Source: Univerzita Karlova. [Link]

  • EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF. Source: Scribd. [Link]

  • Method for Measurement of Critical Micelle Concentration. Source: Just Agriculture. [Link]

  • ASTM D 1331 : 2011 Standard Test Methods for Surface and Interfacial. Source: Intertek Inform. [Link]

  • The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. Source: Journal of Materials and Environmental Science. [Link]

  • Critical micelle concentration (CMC) and surfactant concentration. Source: KRÜSS Scientific. [Link]

  • Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Source: The Royal Society of Chemistry. [Link]

  • Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. Source: MDPI. [Link]

  • Adsorption and Micellization of Surfactants. Source: Wageningen University & Research eDepot. [Link]

  • (PDF) Micellar formation of cationic surfactants. Source: ResearchGate. [Link]

  • Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Source: University of Applied Sciences Kaiserslautern. [Link]

  • Determination of critical micelle concentration of cationic surfactants by surface-enhanced Raman scattering. Source: RSC Publishing. [Link]

  • Method of Determination of CMC | PPT. Source: Slideshare. [Link]

  • Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Source: ResearchGate. [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Source: PMC. [Link]

  • (PDF) Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. Source: ResearchGate. [Link]

  • ASTM D1331: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface Active Agents. Source: Internet Archive. [Link]

  • ASTM D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. Source: EUROLAB. [Link]

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Application

Application Notes and Protocols for the Formulation of Antiseptic Solutions with 4-Amino-1-dodecylpyridinium chloride

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of antiseptic solutions utilizing 4-Amino-1-dodecylpyridinium chloride. As a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of antiseptic solutions utilizing 4-Amino-1-dodecylpyridinium chloride. As a potentially novel antimicrobial agent, this guide establishes a foundational framework for its investigation, drawing upon established principles of formulating with quaternary ammonium compounds (QACs). Detailed protocols for creating aqueous and hydroalcoholic gel formulations are presented, along with methodologies for evaluating their stability and antimicrobial efficacy. The causality behind experimental choices is elucidated to empower researchers in their formulation development and optimization efforts.

Introduction to 4-Amino-1-dodecylpyridinium chloride as an Antiseptic Agent

4-Amino-1-dodecylpyridinium chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. While specific data on this particular molecule is emerging, its structural components—a pyridinium head with a 4-amino substitution and a dodecyl tail—suggest significant potential as an antiseptic agent. A related compound, 4-amino-1-dodecylpyridinium chloride, has demonstrated antimicrobial activity against E. coli and Staphylococcus aureus[1].

Chemical and Physical Properties
PropertyAnticipated Value/CharacteristicRationale & Significance
Molecular Formula C17H31ClN2-
Appearance White to off-white solidTypical for pyridinium salts.
Solubility Soluble in water and alcoholsThe pyridinium head confers hydrophilicity, while the dodecyl tail is lipophilic. This amphiphilic nature is crucial for its antimicrobial action. Cetylpyridinium chloride (CPC), a similar QAC, is soluble in water and alcohol[2][3].
pH (1% aqueous solution) 6.0 - 8.0QACs are most effective in a slightly acidic to neutral pH range[4]. The pH of a 1% aqueous solution of CPC is neutral (6.0-7.0)[3].
Postulated Mechanism of Antimicrobial Action

The primary mechanism of action for QACs involves the disruption of microbial cell membranes.[5] The positively charged pyridinium head of 4-Amino-1-dodecylpyridinium chloride is expected to electrostatically interact with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The long dodecyl tail then penetrates the hydrophobic lipid bilayer, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.[3][6] The presence of the 4-amino group may further enhance its antimicrobial activity through increased hydrogen bonding capabilities or by altering its electronic properties.

Anticipated Spectrum of Activity

Based on the known properties of QACs, 4-Amino-1-dodecylpyridinium chloride is anticipated to have a broad spectrum of activity.[5][6] QACs are generally effective against Gram-positive bacteria and enveloped viruses.[4][7] Their efficacy against Gram-negative bacteria, fungi, and non-enveloped viruses can be more variable.[4][7]

Formulation of Antiseptic Solutions

The development of a stable and effective antiseptic formulation requires careful selection of excipients that are compatible with the active pharmaceutical ingredient (API) and suitable for topical application.[8][9]

Excipient Selection and Rationale
Excipient ClassExamplesFunctionRationale for Use with 4-Amino-1-dodecylpyridinium chloride
Solvents Purified Water, Ethanol, Isopropyl AlcoholTo dissolve the API and other excipients.4-Amino-1-dodecylpyridinium chloride is expected to be soluble in water and alcohols. Alcohols can also provide synergistic antimicrobial effects.
Humectants Glycerin, Propylene GlycolTo prevent drying of the skin and the formulation.These are standard, non-ionic excipients that are unlikely to interact with the cationic API.[10]
Thickening Agents Hydroxyethyl cellulose (HEC), CarbomersTo increase viscosity for gel formulations, improving contact time.Non-ionic polymers like HEC are preferred to avoid potential interactions with the cationic API.[8]
pH Modifiers Citric Acid, Sodium HydroxideTo adjust the pH to a range that ensures API stability and efficacy, and is non-irritating to the skin.Maintaining a pH between 6 and 8 is generally optimal for QAC efficacy.[4]
Chelating Agents Disodium EDTATo bind metal ions that could degrade the API or other excipients.A common excipient in topical formulations to enhance stability.[11]
Formulation Protocols

Note: These protocols are starting points and may require optimization based on experimental data.

Protocol 2.2.1: Aqueous Antiseptic Solution (Target: 0.1% w/v 4-Amino-1-dodecylpyridinium chloride)

Materials and Equipment:

  • 4-Amino-1-dodecylpyridinium chloride

  • Glycerin

  • Disodium EDTA

  • Purified Water

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

  • Beakers, graduated cylinders, magnetic stirrer, pH meter

Procedure:

  • In a clean beaker, add approximately 80% of the final volume of purified water.

  • While stirring, add and dissolve Disodium EDTA.

  • Add and dissolve Glycerin.

  • Slowly add and dissolve 4-Amino-1-dodecylpyridinium chloride until the solution is clear.

  • Check the pH of the solution and adjust to between 6.5 and 7.5 using small additions of citric acid or sodium hydroxide solution.

  • Add purified water to reach the final volume and mix until uniform.

  • Filter the solution through a 0.22 µm filter for sterilization and to remove any particulates.

Protocol 2.2.2: Hydroalcoholic Antiseptic Gel (Target: 0.1% w/v 4-Amino-1-dodecylpyridinium chloride)

Materials and Equipment:

  • 4-Amino-1-dodecylpyridinium chloride

  • Hydroxyethyl cellulose (HEC)

  • Ethanol (95%)

  • Glycerin

  • Purified Water

  • Beakers, overhead stirrer, pH meter

Procedure:

  • In a main beaker, add the required amount of purified water and glycerin.

  • Slowly disperse the Hydroxyethyl cellulose into the water/glycerin mixture with vigorous stirring to avoid clumping. Continue to stir until fully hydrated and a uniform gel is formed.

  • In a separate beaker, dissolve the 4-Amino-1-dodecylpyridinium chloride in the ethanol.

  • Slowly add the alcoholic solution of the API to the gel base while stirring continuously.

  • Continue stirring until the gel is homogenous.

  • Check the pH and adjust if necessary, as described in Protocol 2.2.1.

Stability Testing Protocol

Stability testing is crucial to determine the shelf-life of the formulation under various environmental conditions.[12][13][14]

Methodology:

  • Prepare three batches of each formulation.

  • Package the formulations in the intended final container.

  • Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

Parameters to be Tested:

ParameterSpecification (Example)Method
Appearance Clear, colorless liquid/gel, free from visible particles.Visual Inspection
pH 6.5 - 7.5pH meter
Viscosity (for gel) To be determined based on initial formulation.Viscometer
Assay of 4-Amino-1-dodecylpyridinium chloride 90.0% - 110.0% of label claimHPLC with UV detection
Microbial Limits Meet USP/Ph. Eur. requirements for topical products.Microbial enumeration tests
Preservative Efficacy (if applicable) Meet USP/Ph. Eur. requirements.Preservative effectiveness testing[15]

Evaluation of Antiseptic Efficacy

The antimicrobial efficacy of the formulations must be rigorously evaluated using standardized in vitro methods.[16][17]

In Vitro Efficacy Testing

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]

Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized inoculum of test microorganism (e.g., 5x10^5 CFU/mL) C Inoculate diluted antiseptic with microorganism A->C B Prepare serial dilutions of the antiseptic formulation in broth B->C D Incubate at 35-37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E F Plate samples from clear wells onto agar plates E->F Subculture G Incubate agar plates F->G H Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum G->H

Caption: Workflow for MIC and MBC determination.

Protocol 3.1.2: Time-Kill Assay

The time-kill assay evaluates the rate at which an antiseptic kills a microbial population.[21][22][23][24]

Methodology:

  • A standardized suspension of the test microorganism is challenged with the antiseptic formulation at a specified concentration.

  • At predetermined time points (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes), an aliquot is removed and transferred to a neutralizing broth to stop the antimicrobial action.

  • The number of surviving microorganisms is determined by plate counting.

  • The log10 reduction in viable counts is calculated for each time point compared to the initial inoculum.

Expected Results (Hypothetical):

Time PointLog10 Reduction (vs. initial count)
30 seconds≥ 3.0
1 minute≥ 4.0
5 minutes≥ 5.0

A 3-log reduction corresponds to a 99.9% kill rate.[21][22]

Safety and Toxicological Considerations

While QACs are widely used, it is essential to evaluate the safety profile of any new compound.

  • Skin Irritation and Sensitization: Initial assessment should be conducted using in vitro models (e.g., reconstructed human epidermis) followed by appropriate in vivo studies if necessary. Pyridinium compounds can cause skin and eye irritation.[25]

  • Cytotoxicity: In vitro cytotoxicity assays on human cell lines (e.g., keratinocytes, fibroblasts) should be performed to determine the concentration at which the compound may be harmful to host cells.

  • Regulatory Considerations: The development and marketing of antiseptic products are regulated by bodies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA). It is crucial to follow their guidelines throughout the development process. The FDA has deemed cetylpyridinium chloride at concentrations of 0.025% to 0.1% as safe for short-term use in oral antiseptic products.[26][27]

Conclusion

4-Amino-1-dodecylpyridinium chloride presents a promising new active ingredient for antiseptic formulations. By leveraging the established principles of QAC formulation and employing rigorous testing protocols for stability, efficacy, and safety, researchers can effectively investigate its potential. The application notes and protocols provided herein offer a structured and scientifically grounded approach to guide these development efforts. Further research is warranted to fully characterize the antimicrobial spectrum, mechanism of action, and safety profile of this compound.

References

  • What are Quaternary Ammonium Compounds (QACs)? - ORAPI Asia. (2023, May 4). Retrieved from [Link]

  • Rutala, W. A., & Weber, D. J. (2023). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. Antimicrobial Resistance & Infection Control, 12(1), 33. Retrieved from [Link]

  • Understanding Quaternary Ammonium Disinfectants - Chemiphase. (2024, October 31). Retrieved from [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • QUATERNARY AMMONIUM, antiseptics and disinfectants - ALDEBARAN SISTEMAS. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Madaan, A., & Tyagi, R. (2015). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. ResearchGate. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Inter-American Institute for Cooperation on Agriculture. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Microbe Investigations. (n.d.). ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Pyridinium tribromide. Retrieved from [Link]

  • Ashland. (n.d.). topical dosage. Retrieved from [Link]

  • Dadashzadeh, R., et al. (2012). Formulation and Characterization of Cetylpyridinium Chloride Bioadhesive Tablets. Iranian Journal of Pharmaceutical Research, 11(4), 1065–1074. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Univar Solutions. (n.d.). Topical Medication Excipients & Ingredient Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of pyridinium, pyrrolidinium and quaternary ammonium and phosphonium ionic liquids using models of the aquatic environment. Retrieved from [Link]

  • Proquimia. (n.d.). Evolution and characteristics of quaternary ammoniums for surface disinfection. Retrieved from [Link]

  • Shank, E. S., et al. (2021). A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics. Scientific Reports, 11(1), 1-10. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Evaluation of Microbial Stability of Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US6117417A - Mouthwash composition comprising cetylpyridinium chloride and an amphoteric surfactant.
  • Nasila, K., et al. (2021). A Review on Cetylpyridinium Chloride. International Journal of Research and Review, 8(4), 439-444. Retrieved from [Link]

  • Wikipedia. (n.d.). Cetylpyridinium chloride. Retrieved from [Link]

  • Tecolab. (2021, June 10). How to Prove the Shelf Life and Stability of Disinfectants?. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Cetylpyridinium chloride (CPC). Retrieved from [Link]

  • ONdrugDelivery. (2021, November 30). Excipient Choices and Why They Matter in Topical Formulations. Retrieved from [Link]

  • Microbe Investigations. (2024, August 12). From Lab to Market: The Journey of a Disinfectant Development. Retrieved from [Link]

  • Test Labs. (2025, January 23). Chemical Disinfectants Storage and Shelf-life Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine | Public Health Statement. Retrieved from [Link]

  • Wani, T. A., & Badr-Eldin, S. M. (2018). Topical Antiseptic Formulations for Skin and Soft Tissue Infections. Pharmaceutics, 10(3), 123. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Dodecylpyridinium chloride. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Dodecylpyridinium Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing N-alkylpyridinium salts, specifically those derived from dodecyl bromid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing N-alkylpyridinium salts, specifically those derived from dodecyl bromide. A common challenge in this synthesis is the removal of unreacted, non-polar dodecyl bromide from the highly polar, ionic pyridinium salt product. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your N-dodecylpyridinium salt.

Q1: My crude product is a viscous oil or sticky solid, not a crystalline powder. How can I effectively remove the dodecyl bromide?

Root Cause: The presence of unreacted dodecyl bromide, along with residual solvent, can prevent the ionic pyridinium salt from solidifying or crystallizing properly. The non-polar alkyl bromide acts as a greasy impurity, disrupting the formation of a stable crystal lattice.

Solution: Purification by Solvent Washing (Trituration)

This is the most effective initial purification step. The strategy relies on the significant difference in polarity between the non-polar dodecyl bromide and the ionic pyridinium salt. Dodecyl bromide is readily soluble in non-polar organic solvents, whereas the pyridinium salt is largely insoluble.[1][2][3][4]

By washing or stirring the crude product vigorously with a suitable non-polar solvent, you can selectively dissolve the dodecyl bromide, leaving behind the purified, solid pyridinium salt.

Recommended Solvents:

  • Diethyl ether (Et₂O): Excellent for inducing crystallization and washing.[5]

  • Ethyl acetate (EtOAc): A very common and effective choice for washing crude pyridinium and other ionic liquids.[6][7]

  • Hexanes or Heptane: Can be used, but may be less effective at dissolving other potential organic byproducts compared to ether or ethyl acetate.

See Protocol 1 for a detailed, step-by-step procedure.

Q2: I've washed my product multiple times, but my ¹H NMR spectrum still shows characteristic peaks for dodecyl bromide. What should I do next?

Root Cause: While solvent washing is effective, some dodecyl bromide can remain trapped within the solid matrix of the product. This is especially common if the product precipitates too quickly during the reaction or initial workup, physically encapsulating the starting material.

Solution: Recrystallization

Recrystallization is a more rigorous purification technique that can remove tightly bound impurities.[8][9] The principle is to dissolve the impure solid in a minimal amount of a hot solvent (or solvent mixture) in which it is highly soluble, and then allow the solution to cool slowly. As the solubility decreases with temperature, the desired pyridinium salt will crystallize out in a pure form, leaving the impurities (like dodecyl bromide) behind in the solvent (the "mother liquor").[9]

Finding a Suitable Solvent System: The key is to find a solvent where the pyridinium salt has high solubility at elevated temperatures but low solubility at room temperature or below.[9]

  • Single Solvent: Acetone or isopropanol can sometimes work.

  • Solvent/Anti-Solvent System: This is often more effective. Dissolve the crude salt in a minimal amount of a polar solvent in which it is soluble (e.g., isopropanol, ethanol, or acetone).[6] Then, while the solution is still warm, slowly add a non-polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy (turbid).[6] Upon slow cooling, pure crystals should form.

See Protocol 2 for a detailed recrystallization procedure.

Q3: My final product has a yellow or brownish tint. What causes this and how can I remove the color?

Root Cause: Color impurities often arise from side reactions or the degradation of starting materials or products, especially if the reaction was conducted at high temperatures.[10] These impurities are typically present in very small quantities but can be highly colored.

Solution: Treatment with Activated Charcoal

Activated charcoal is a highly porous form of carbon with a large surface area, making it extremely effective at adsorbing colored organic impurities.[6][11]

Procedure Outline:

  • Dissolve the colored pyridinium salt in a suitable solvent (e.g., water, ethanol, or isopropanol).[6]

  • Add a small amount of activated charcoal (typically 1-2% by weight of your product).

  • Stir or gently heat the mixture for a period (e.g., 15-30 minutes).

  • Remove the charcoal by filtering the hot solution through a pad of Celite® or a fine filter paper. Caution: Never add charcoal to a boiling or superheated solution, as this can cause violent bumping.

  • Proceed with recrystallization or solvent removal to isolate the now decolorized product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating dodecyl bromide from pyridinium salts? The separation is based on the pronounced difference in polarity. N-Dodecylpyridinium bromide is an ionic salt, making it highly polar and generally soluble in polar solvents like water and short-chain alcohols.[12] In contrast, dodecyl bromide is a non-polar alkyl halide, rendering it insoluble in water but highly soluble in non-polar organic solvents like diethyl ether, ethyl acetate, and hydrocarbons.[1][2][3][4] We exploit this differential solubility to wash away the non-polar impurity from the polar product.

Q2: Can I use column chromatography for purification? While possible, column chromatography on standard silica gel is often challenging for pyridinium salts.[13][14] The highly polar, ionic nature of the salt can cause it to streak badly or bind irreversibly to the acidic silica gel.[13] If chromatography is necessary, it often requires specialized conditions, such as using a more inert stationary phase like alumina or modifying the eluent with additives.[11][15] For removing a non-polar impurity like dodecyl bromide, solvent washing and recrystallization are almost always more efficient and scalable methods.

Q3: How can I definitively confirm that all the dodecyl bromide has been removed? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[16][17]

  • ¹H NMR: Unreacted dodecyl bromide will show a characteristic triplet signal around 3.4 ppm for the -CH₂-Br protons. The N-dodecylpyridinium salt will have a downfield-shifted triplet (typically >4.5 ppm) for the -CH₂-N⁺ protons attached to the pyridine ring. The absence of the signal at ~3.4 ppm is a strong indicator of purity.

  • Quantitative NMR (qNMR): For pharmaceutical applications requiring precise quantification, qNMR can be used to determine the exact amount of any residual impurity.[18]

Melting point analysis is also a useful secondary check. A pure crystalline solid will have a sharp, narrow melting point range, whereas an impure product will melt over a broader and lower temperature range.[8]

Q4: What is the best way to dry the final pyridinium salt product? Pyridinium salts, like many ionic liquids, have negligible vapor pressure, meaning they cannot be easily dried by simple air drying.[19] It is crucial to remove residual water and organic solvents, as they can affect downstream applications. The standard and most effective method is drying under high vacuum at a moderately elevated temperature (e.g., 50-70 °C) for an extended period (12-48 hours) until a constant weight is achieved.[6]

Data & Properties Summary

The success of the purification strategies described relies on the distinct physicochemical properties of the product and the impurity.

PropertyDodecyl Bromide (Impurity)N-Dodecylpyridinium Bromide (Product)Rationale for Separation
Chemical Class Alkyl HalideQuaternary Ammonium SaltNon-polar vs. Ionic
Physical State Colorless Liquid[1][4]White to Off-White Solid[12]Different phases allow for separation by filtration.
Boiling Point ~278 °C (decomposes)Non-volatile (Melting Point ~73-75 °C)[5]Not separable by standard distillation.
Solubility in Water Insoluble[1][2][3]Soluble[12]Can be used for liquid-liquid extraction if needed.
Solubility in Et₂O/EtOAc Soluble[1][2][3]Insoluble/Slightly SolubleThis is the key to purification by washing.
Solubility in Alcohols Soluble[2]Soluble[12]Useful for creating solutions for recrystallization.
Experimental Protocols
Protocol 1: Purification by Solvent Washing (Trituration)

This protocol is the first line of defense for removing the bulk of unreacted dodecyl bromide from a crude product that is an oil or a semi-solid.

  • Setup: Place your crude N-dodecylpyridinium bromide product into a suitable Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a sufficient volume of diethyl ether or ethyl acetate to fully immerse the crude product (a starting point is ~3-5 mL of solvent per gram of crude material).

  • Trituration: Stir the suspension vigorously at room temperature for at least 30 minutes. You should observe the oily product transforming into a free-flowing solid or powder as the dodecyl bromide is washed away. Use a spatula to gently break up any large clumps to ensure maximum surface contact with the solvent.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with two to three additional portions of fresh, cold diethyl ether or ethyl acetate to remove any remaining traces of impurity.

  • Drying: Transfer the purified solid to a pre-weighed round-bottom flask and dry under high vacuum, preferably with gentle heating (50-70 °C), until a constant weight is obtained.

Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)

Use this method when solvent washing is insufficient to achieve the desired level of purity.

  • Dissolution: Place the impure pyridinium salt in an Erlenmeyer flask. Add the minimum volume of a hot polar solvent (e.g., isopropanol or acetone) required to fully dissolve the solid. Keep the solution heated (e.g., on a hot plate) and stir until dissolution is complete.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. If you add too much anti-solvent and the product "crashes out" as an oil, add a small amount of the hot polar solvent back until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystallized product.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under high vacuum as described in Protocol 1.

Workflow & Logic Diagrams
Purification Strategy Selection

The following diagram outlines the decision-making process for purifying your crude N-dodecylpyridinium salt.

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Step start Crude Reaction Mixture assess Assess Physical State start->assess wash Protocol 1: Solvent Washing (EtOAc or Et₂O) assess->wash Oil or Sticky Solid recrystallize Protocol 2: Recrystallization (e.g., IPA/Et₂O) assess->recrystallize Crystalline Solid with Impurities analyze Check Purity (¹H NMR) wash->analyze recrystallize->analyze pure Pure Product (>95%) analyze->pure Yes impure Impurity Detected analyze->impure No dry Dry Under High Vacuum pure->dry impure->recrystallize Re-process final_product Final Purified Product dry->final_product

Caption: Decision workflow for purifying pyridinium salts.

References
  • ChemBK. "DODECYL BROMIDE - Physico-chemical Properties". ChemBK. [Link]

  • MDPI. "(A) Structures and solubilities of pyridinium salts in the current... - ResearchGate". ResearchGate. [Link]

  • MDPI. "About the Purification Route of Ionic Liquid Precursors". MDPI. [Link]

  • Semantic Scholar. "From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features". Semantic Scholar. [Link]

  • Google Patents. "WO2004080974A1 - A purification method of ionic liquids to obtain their high purity".
  • Veeprho. "Use of NMR in Impurity Profiling for Pharmaceutical Products". Veeprho. [Link]

  • MDPI. "Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts". MDPI. [Link]

  • The University of Liverpool Repository. "REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES". The University of Liverpool Repository. [Link]

  • RSSL. "Nuclear magnetic resonance spectroscopy (NMR)". RSSL. [Link]

  • PMC. "Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent". PMC. [Link]

  • CONICET. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques". CONICET. [Link]

  • YouTube. "Recrystallization". YouTube. [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]

  • NIH. "Synthesis and crystal structure of a new pyridinium bromide salt". NIH. [Link]

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Optimization

Technical Support Center: Troubleshooting NMR Impurities in Synthesized Quaternary Ammonium Salts

Welcome to the Technical Support Center for troubleshooting impurities in the synthesis of quaternary ammonium salts. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting impurities in the synthesis of quaternary ammonium salts. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these compounds. Here, we will delve into the common challenges encountered during synthesis and purification, providing practical, field-proven insights to ensure the integrity of your research.

Introduction: The Challenge of Purity in Quaternary Ammonium Salt Synthesis

Quaternary ammonium salts, often referred to as "quats," are a class of compounds with a wide range of applications, from being effective phase-transfer catalysts to acting as antimicrobial agents.[1] Their synthesis, most commonly through the quaternization of tertiary amines (a type of Menschutkin reaction), can sometimes be deceptively simple.[2][3][4] However, achieving high purity can be a significant challenge, often leading to ambiguous NMR spectra that can impede research progress.[5]

This guide provides a structured approach to identifying and mitigating common impurities encountered in the synthesis of quaternary ammonium salts. We will explore the characteristic NMR signatures of these impurities and provide robust purification protocols.

Part 1: Frequently Asked Questions (FAQs) - Quick Navigation

This section addresses the most common questions and issues that arise during the synthesis and purification of quaternary ammonium salts.

1. My ¹H NMR spectrum shows broad peaks for my quaternary ammonium salt. What could be the cause?

Broadening of NMR signals for quaternary ammonium salts can be attributed to several factors:

  • Hygroscopic Nature: Many quaternary ammonium salts are hygroscopic, readily absorbing moisture from the atmosphere.[6] The presence of water can lead to proton exchange and hydrogen bonding, which can broaden the signals of protons near the quaternary nitrogen.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals, often originating from reagents or reaction vessels, can cause significant line broadening.

  • Slow Rotational Tumbling: Larger quaternary ammonium salts with long alkyl chains may tumble slowly in solution, leading to broader lines.

  • Dynamic Exchange Processes: If there is an equilibrium between different conformations or aggregation states of the salt in solution, this can also result in signal broadening.

2. I see unexpected signals in my ¹H NMR that don't correspond to my product. What are the likely culprits?

The most common impurities are residual starting materials and solvents.

  • Unreacted Tertiary Amine: The starting tertiary amine is a frequent impurity. Its signals will often appear slightly upfield compared to the corresponding signals in the quaternized product.

  • Unreacted Alkylating Agent: The alkylating agent (e.g., an alkyl halide) may also be present. The chemical shifts of its protons will be characteristic of the specific reagent used.

  • Solvent Residues: Common solvents used in synthesis and purification can be difficult to remove completely. Refer to the table below for the characteristic ¹H NMR chemical shifts of common laboratory solvents.[7][8][9][10]

3. How can I differentiate between my desired quaternary ammonium salt and the starting tertiary amine in the NMR spectrum?

The key difference lies in the chemical shift of the protons on the carbons directly attached to the nitrogen atom. Upon quaternization, the nitrogen becomes positively charged, which deshields the adjacent protons, causing their signals to shift downfield (to a higher ppm value) in the ¹H NMR spectrum. For example, the methyl protons of a trimethylamine group will shift downfield upon conversion to a tetramethylammonium group.

4. My product is a sticky oil or goo, making it difficult to handle and purify. What can I do? [6]

The physical state of your product is highly dependent on the nature of both the cation and the anion.

  • Counterion Exchange: If you have a halide (e.g., bromide or chloride) as the counterion, consider an anion exchange to a larger, more hydrophobic anion like hexafluorophosphate (PF₆⁻) or tetraphenylborate (BPh₄⁻).[11] This can significantly alter the solubility and crystallinity of your salt, often leading to a more manageable solid.

  • Purification Technique: Instead of relying solely on precipitation, consider other purification methods like column chromatography or liquid-liquid extraction.[11]

Part 2: A Deeper Dive - Troubleshooting and Purification Protocols

This section provides a more in-depth analysis of impurity identification and detailed protocols for purification.

Identifying Common Impurities: A Guide to NMR Spectral Interpretation

A clean NMR spectrum is the gold standard for purity. However, a "messy" spectrum can be a rich source of information if you know what to look for.

G start Obtain ¹H NMR of Crude Product check_product Identify Product Signals (Downfield shifted α-protons) start->check_product check_impurities Analyze Remaining Signals check_product->check_impurities is_solvent Compare to Solvent Shift Tables check_impurities->is_solvent is_starting_material Compare to Starting Material Spectra is_solvent->is_starting_material No Match solvent_impurity Residual Solvent is_solvent->solvent_impurity Match is_side_product Consider Potential Side Reactions is_starting_material->is_side_product No Match sm_impurity Unreacted Starting Material is_starting_material->sm_impurity Match side_product_impurity Side Product is_side_product->side_product_impurity Plausible unknown_impurity Unknown Impurity is_side_product->unknown_impurity Not Plausible purify Select Appropriate Purification Method solvent_impurity->purify sm_impurity->purify side_product_impurity->purify unknown_impurity->purify

Caption: Troubleshooting flowchart for NMR impurity identification.

This table provides a quick reference for identifying common solvent impurities in your NMR spectrum. Note that chemical shifts can vary slightly depending on the deuterated solvent used and the concentration of the impurity.[8]

SolventChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in D₂O
Acetone2.172.22
Acetonitrile2.102.06
Dichloromethane5.30-
Diethyl Ether3.48 (q), 1.21 (t)-
Dimethylformamide (DMF)8.02, 2.92, 2.75-
Dimethyl Sulfoxide (DMSO)2.54-
Ethanol3.69 (q), 1.22 (t)3.64 (q), 1.16 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.10 (q), 2.07 (s), 1.24 (t)
Hexane1.25, 0.88-
Methanol3.493.34
Tetrahydrofuran (THF)3.76, 1.85-
Toluene7.28-7.17, 2.36-
Water1.564.79

Data compiled from various sources, including Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.[7]

Purification Protocols: A Step-by-Step Guide

The choice of purification method depends on the properties of your quaternary ammonium salt and the nature of the impurities.

Recrystallization is often the first line of defense for purifying solid quaternary ammonium salts. The key is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof).

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

For quaternary ammonium salts that are soluble in organic solvents, liquid-liquid extraction can be an effective way to remove water-soluble impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or chloroform).

  • Washing: Transfer the solution to a separatory funnel and wash with deionized water or a saturated sodium chloride solution (brine) to remove water-soluble impurities.

  • Separation: Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

Ion exchange chromatography is a powerful technique for purifying ionic compounds like quaternary ammonium salts.[12] It is particularly useful for removing other ionic impurities. Cation exchange chromatography is typically employed for this purpose.[13]

Step-by-Step Methodology:

  • Resin Selection: Choose a suitable cation exchange resin. Strong cation exchangers with sulfonic acid functional groups are often effective.[13]

  • Column Packing: Pack a chromatography column with the chosen resin.

  • Equilibration: Equilibrate the column with an appropriate buffer or solvent.

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove non-ionic impurities.

  • Elution: Elute the bound quaternary ammonium salt using a buffer with a higher ionic strength or a different pH.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or NMR to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified quaternary ammonium salt.

G start Crude Quaternary Ammonium Salt is_solid Is the product a solid? start->is_solid is_soluble_organic Is it soluble in an organic solvent immiscible with water? is_solid->is_soluble_organic No recrystallization Recrystallization is_solid->recrystallization Yes has_ionic_impurities Are there significant ionic impurities? is_soluble_organic->has_ionic_impurities No liquid_extraction Liquid-Liquid Extraction is_soluble_organic->liquid_extraction Yes ion_exchange Ion Exchange Chromatography has_ionic_impurities->ion_exchange Yes column_chromatography Other Column Chromatography (e.g., Alumina) has_ionic_impurities->column_chromatography No

Caption: Decision tree for selecting a purification method.

Part 3: Advanced Considerations and Best Practices

  • Minimizing Side Reactions: The quaternization reaction can sometimes lead to side products. For instance, if the alkylating agent has multiple reactive sites, this can lead to a mixture of products. Careful control of stoichiometry and reaction conditions is crucial.

  • Anhydrous Conditions: For many quaternization reactions, particularly those involving sensitive reagents, maintaining anhydrous conditions can be critical to prevent hydrolysis of the alkylating agent and minimize water contamination in the final product.

  • Characterization Beyond NMR: While NMR is a primary tool, consider using other analytical techniques to confirm the purity and identity of your product. These can include Mass Spectrometry, Elemental Analysis, and Infrared (IR) Spectroscopy.[14][15]

By following the guidance in this technical support center, researchers can more effectively troubleshoot impurities in their synthesized quaternary ammonium salts, leading to higher quality materials and more reliable experimental outcomes.

References

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 4-Amino-1-dodecylpyridinium Chloride Formulations

Introduction: The Stability Paradox 4-Amino-1-dodecylpyridinium chloride (4-ADPC) is a specialized cationic surfactant. Unlike its simpler cousin, Cetylpyridinium Chloride (CPC), the presence of the 4-amino group creates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

4-Amino-1-dodecylpyridinium chloride (4-ADPC) is a specialized cationic surfactant. Unlike its simpler cousin, Cetylpyridinium Chloride (CPC), the presence of the 4-amino group creates a "push-pull" electronic system. While this enhances its delocalization and potential antimicrobial efficacy, it introduces a specific vulnerability: oxidative instability and pH-sensitivity that pure alkyl-pyridinium salts do not possess.

This guide addresses the three most common failure modes reported by formulation scientists:

  • Amber/Yellow Discoloration (Oxidative degradation).

  • High-Temperature Precipitation (Phase separation or polymerization).

  • Loss of Antimicrobial Potency (Hydrolysis or ring cleavage).

Part 1: Troubleshooting Guide (Q&A Format)

Scenario A: Discoloration During Storage or Heating

Q: "My clear 4-ADPC formulation turns yellow/amber after autoclaving or 2 weeks at 40°C. Is the molecule breaking down?"

A: Likely yes. This is the "Amino-Oxidation" pathway.

  • The Mechanism: The pyridine ring is generally thermally stable up to ~200°C. However, the amino group (-NH₂) at position 4 is electron-donating. Under thermal stress, especially in the presence of dissolved oxygen, it can undergo oxidative coupling or form N-oxide intermediates. This results in extended conjugation systems (azo-like or quinoid-like structures) which are highly colored (yellow to brown) even at trace concentrations (ppm levels).

  • The Fix (Protocol):

    • Deoxygenation: You must sparge your water/buffer with Nitrogen (N₂) or Argon for 30 minutes before dissolving the surfactant.

    • pH Adjustment: The amino group can act as a weak base. Formulating at a slightly acidic pH (pH 4.5–5.5) protonates a fraction of the species or stabilizes the local electronic environment, reducing susceptibility to oxidation compared to neutral/alkaline conditions.

    • Chelation: Trace metal ions (Fe, Cu) from water or glassware catalyze amine oxidation. Add Disodium EDTA (0.05% w/v) to the formulation.

Scenario B: Haze or Precipitate Upon Heating

Q: "I thought cationic surfactants became more soluble with heat, but my formulation gets cloudy at 60°C. Is this a Cloud Point?"

A: No. Pure cationic surfactants do not have a Cloud Point. You are likely seeing "Salting Out" or "Counter-ion Exchange."

  • The Mechanism: Unlike non-ionic surfactants (which dehydrate and cloud upon heating), 4-ADPC should remain soluble. If clouding occurs, check your buffer.

    • Anionic Incompatibility: Are you using phosphate or citrate buffers? The divalent anions (

      
      ) can pair with the cationic pyridinium head (
      
      
      
      ) to form a neutral, insoluble salt complex (
      
      
      ) which precipitates.
    • The "Pseudo-Cloud Point": If you are using a mixed micelle system (e.g., 4-ADPC + Tween 80), the non-ionic component is driving the cloud point. The cationic surfactant usually raises the cloud point of non-ionics, but if the ratio is off, phase separation persists.

  • The Fix (Protocol):

    • Switch Buffers: Use monovalent buffers like Acetate or Tris-HCl instead of polyvalent phosphates.

    • Check Krafft Point: Ensure your working temperature is above the Krafft point (likely <10°C for a C12 chain, so this is rarely the issue unless refrigerated).

Scenario C: Sterilization Failure

Q: "Can I autoclave 4-ADPC (121°C, 15 psi) without degradation?"

A: Only if pH and Oxygen are strictly controlled.

  • The Insight: While the pyridinium ring resists hydrolysis, the 121°C steam provides enough energy to trigger Hofmann-like elimination (cleaving the C12 tail) or nucleophilic attack on the ring if the pH is alkaline (> pH 8).

  • The Fix:

    • Preferred Method: Sterile filtration (0.22 µm PES membrane). 4-ADPC is a surfactant; it may bind to Nylon or Cellulose Acetate. Polyethersulfone (PES) or PVDF are recommended to minimize adsorption loss.

    • If Autoclaving is Mandatory: Lower pH to 4.0–5.0 and use amber glass vials with N₂ headspace.

Part 2: Experimental Validation Protocols

To confirm stability, do not rely on visual inspection alone. Use this tiered testing protocol.

Tier 1: The "Stress Test" (Accelerated Stability)
ParameterConditionDurationAcceptance Criteria
Thermal Stress 60°C (Oven)14 Days< 5% loss in HPLC assay; Color change < ΔE 3.0
Oxidative Stress 0.1% H₂O₂ spike24 HoursIdentify N-oxide peak via LC-MS
Photostability UV Chamber48 HoursNo browning (Amber glass required)
Tier 2: Critical Micelle Concentration (CMC) Shift

Thermal degradation often cleaves the hydrophobic tail. A shift in CMC indicates structural breakdown.

  • Method: Tensiometry (Du Noüy Ring) or Conductivity.

  • Target: 4-ADPC CMC is typically ~10–15 mM (dependent on salt). If CMC increases significantly after heating, the surfactant is degrading into non-amphiphilic byproducts.

Part 3: Mechanism Visualization

The following diagram illustrates the degradation pathways and the stabilization logic.

StabilityPathways Start 4-ADPC Formulation Heat Thermal Stress (>50°C) Start->Heat Oxidation Oxidation of Amino Group Heat->Oxidation High O2 / pH > 7 Hydrolysis Ring Cleavage or Dealkylation Heat->Hydrolysis Extreme pH / 121°C Color Azo/Quinoid Byproducts (Yellow/Brown Color) Oxidation->Color PotencyLoss Loss of Surfactancy (CMC Increase) Hydrolysis->PotencyLoss Mitigation Stabilization Strategy Action1 Acidic pH (4.5-5.5) Mitigation->Action1 Action2 N2 Sparging (Remove O2) Mitigation->Action2 Action3 Monovalent Buffers (Avoid Precipitation) Mitigation->Action3 Action1->Oxidation Inhibits Action2->Oxidation Blocks Action3->PotencyLoss Prevents Haze

Figure 1: Degradation pathways of 4-ADPC and corresponding stabilization interventions. Note that oxidation is the primary cause of discoloration, while buffer incompatibility leads to physical instability.

Part 4: References & Grounding

  • General Pyridinium Stability:

    • Source: Sigma-Aldrich Technical Data. "1-Dodecylpyridinium chloride properties."

    • Relevance: Establishes the baseline thermal stability of the pyridinium ring and the C12 tail (CMC ~15mM).

    • URL:

  • Micellization & Thermodynamics:

    • Source: ResearchGate (2025). "Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride."

    • Relevance: Validates that micellization is an entropy-driven process and that stability is often higher above the CMC due to shielding effects.

    • URL:

  • Degradation of Amino-Pyridines:

    • Source: ResearchGate.[1][2] "Effect of concentration (4-aminopyridine) Degradation efficiency."

    • Relevance: Highlights the susceptibility of the 4-amino group to oxidative degradation and the formation of colored byproducts.

    • URL:

  • Cationic Surfactant Formulation (Counter-ion Effect):

    • Source: MDPI (2022). "Cationic Surfactants Based on Arginine... Aggregation Behavior."

    • Relevance: Supports the mechanism of counter-ion induced precipitation (anionic incompatibility) in cationic formulations.

    • URL:

Disclaimer: This guide is intended for R&D use. Always consult the specific Safety Data Sheet (SDS) for 4-Amino-1-dodecylpyridinium chloride before handling, as it is a skin irritant and toxic if swallowed.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Characterization of 4-Amino-1-dodecylpyridinium Chloride (4-ADPC)

Executive Summary & Compound Profile 4-Amino-1-dodecylpyridinium chloride (4-ADPC) is a cationic surfactant and functionalized ionic liquid precursor. Unlike standard quaternary ammonium salts (e.g., Benzalkonium chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Amino-1-dodecylpyridinium chloride (4-ADPC) is a cationic surfactant and functionalized ionic liquid precursor. Unlike standard quaternary ammonium salts (e.g., Benzalkonium chloride) or simple alkylpyridiniums (e.g., Cetylpyridinium chloride), 4-ADPC possesses a reactive primary amine group at the para position.

This guide provides a definitive spectroscopic analysis to distinguish 4-ADPC from its precursors and structural analogs. The presence of the exocyclic amino group combined with the hydrophobic dodecyl tail creates a unique spectral fingerprint essential for purity verification in drug delivery and corrosion inhibition applications.

Chemical Structure Overview[1]
  • Core: Pyridinium Ring (Aromatic, Cationic)[1][2][3][4][5][6]

  • Headgroup Functionalization: 4-Amino group (Primary amine, -NH₂)

  • Tail: Dodecyl chain (

    
    )
    
  • Counterion: Chloride (

    
    )
    

Comparative Spectroscopic Analysis

To validate the identity of 4-ADPC, one must observe the convergence of features from its two parent structural motifs: the long-chain alkyl group and the aminopyridine core.

Comparison 1: 4-ADPC vs. Dodecylpyridinium Chloride (DPC)

Target Analysis: Confirmation of the Amino Group.[2] DPC is the structural analog lacking the amino group. It is a common impurity or alternative surfactant.

Feature4-ADPC (Target)DPC (Alternative)Diagnostic Significance
N-H Stretching Doublet ~3300–3450 cm⁻¹ AbsentCRITICAL. The absence of this doublet confirms the sample is DPC or CPC, not 4-ADPC.
N-H Scissoring ~1640–1650 cm⁻¹ AbsentHigh. Often overlaps with ring stretching, appearing as a shoulder or broadening.
C-N (Exocyclic) ~1320–1360 cm⁻¹ AbsentMedium. Represents the bond between the ring and the amino group.
Alkyl C-H Strong (2850–2920 cm⁻¹)Strong (2850–2920 cm⁻¹)None. Both compounds possess the dodecyl tail.
Comparison 2: 4-ADPC vs. 4-Aminopyridine (4-AP)

Target Analysis: Confirmation of Quaternization and Alkyl Chain. 4-AP is the starting material. Residual 4-AP indicates incomplete synthesis.

Feature4-ADPC (Target)4-AP (Precursor)Diagnostic Significance
Alkyl C-H Stretch Intense (2920, 2850 cm⁻¹) Weak/AbsentCRITICAL. 4-AP only has aromatic C-H (>3000 cm⁻¹). Strong aliphatic peaks confirm the tail attachment.
Ring Breathing Shifted to ~1630 cm⁻¹ ~1590 cm⁻¹High. Quaternization of the ring nitrogen induces a "Blue Shift" (higher frequency) due to increased ring rigidity.
Solubility Water/Alcohol SolubleSolubleLow (Physical property, not spectral).

Detailed Characteristic Peaks (Assignment Table)

The following table synthesizes data derived from pyridinium salt characterization and primary amine vibrational modes.

Wavenumber (cm⁻¹)Vibrational ModeAssignment Detail
3400 – 3450

Asymmetric N-H stretch. Broadened by H-bonding with

ion.
3300 – 3350

Symmetric N-H stretch.
3000 – 3100

Aromatic C-H stretching (Pyridinium ring). Weak shoulders.
2915 – 2925

Asymmetric stretching of the dodecyl methylene chain. Very intense.
2848 – 2855

Symmetric stretching of the dodecyl methylene chain.
1635 – 1650

Overlap of Pyridinium ring C=N stretch and N-H scissoring.
1560 – 1570

Aromatic skeletal vibration.
1460 – 1470

Scissoring bending mode of the alkyl chain.
1320 – 1340

Exocyclic C-N stretch (Ring to Amino group).
1160 – 1180

Ring-Alkyl C-N stretch.
720

Rocking mode of methylene chain (indicates long chain

).

Mechanistic Insight: The Quaternization Shift

Understanding the why behind the spectrum ensures accurate interpretation.

  • Inductive Effect (+I): When the pyridine nitrogen is alkylated (quaternized) to form 4-ADPC, the ring becomes positively charged. This withdraws electron density from the ring carbons.

  • Spectral Consequence: The force constants of the ring bonds (

    
     and 
    
    
    
    ) increase, causing the ring breathing bands to shift to higher wavenumbers (e.g., from ~1590 cm⁻¹ in 4-AP to ~1635 cm⁻¹ in 4-ADPC).
  • Counterion Interaction: The chloride ion (

    
    ) is a hydrogen bond acceptor. It interacts strongly with the amino group protons (
    
    
    
    ). This causes the N-H stretching bands (3300-3450 cm⁻¹) to appear broader and slightly red-shifted compared to a non-ionic amine in dilute solution.

Experimental Protocol: Validated Characterization Workflow

Method Selection: ATR vs. Transmission
  • Recommendation: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

  • Reasoning: 4-ADPC is a cationic surfactant and can be hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, which generates a broad O-H band (~3400 cm⁻¹) that obscures the critical N-H amine peaks. ATR requires no sample prep and minimizes moisture exposure.

Step-by-Step Protocol
  • Pre-Treatment (Critical): Dry the 4-ADPC sample in a vacuum desiccator over

    
     for 24 hours. Rationale: Removal of lattice water is essential to distinguish N-H stretches from O-H stretches.
    
  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~10 mg of solid 4-ADPC onto the ATR crystal. Apply high pressure using the anvil to ensure good contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed).

Data Validation Workflow (Graphviz)

FTIR_Validation Start Start: Unknown Sample Check_Alkyl Check 2850-2920 cm⁻¹ (Alkyl Chain) Start->Check_Alkyl Check_NH Check 3300-3450 cm⁻¹ (Amino Group) Check_Alkyl->Check_NH Strong Peaks Result_4AP Result: 4-Aminopyridine (Precursor) Check_Alkyl->Result_4AP Weak/Absent Check_Ring Check 1630-1640 cm⁻¹ (Pyridinium Core) Check_NH->Check_Ring Doublet Present Result_CPC Result: Alkylpyridinium Chloride (No Amino Group) Check_NH->Result_CPC Absent Result_Success CONFIRMED: 4-Amino-1-dodecylpyridinium Cl Check_Ring->Result_Success Band Present Result_Fail Unknown / Impure Check_Ring->Result_Fail Band Absent/Wrong Position

Figure 1: Logic flow for the spectral identification of 4-ADPC, distinguishing it from common precursors and analogs.

References

  • Zhao, G., & Sun, Y. (2008).[7] Synthesis and characterization of the antimicrobial 4-amino-1-dodecylpyridinium bromide cationic surfactant. Journal of Dispersion Science and Technology. Link

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004).[8] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589–597.[8] Link

  • Bhat, M. A., et al. (2008). Co- and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. Journal of Dispersion Science and Technology. Link

  • Sigma-Aldrich. (n.d.).[9][10] 1-Dodecylpyridinium chloride Product Information. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Alkylpyridinium Cations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alkylpyridinium Cation Fragmentation N-alkylpyridinium salts are a class of quaternary ammonium compounds (QACs) that are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkylpyridinium Cation Fragmentation

N-alkylpyridinium salts are a class of quaternary ammonium compounds (QACs) that are not only prevalent as surfactants and ionic liquids but are also increasingly utilized as derivatizing agents to enhance the ionization efficiency of analytes in electrospray ionization mass spectrometry (ESI-MS)[1]. The permanently charged nature of the pyridinium headgroup ensures a strong and stable signal in the mass spectrometer. However, the fragmentation of these cations upon collisional activation can be complex, involving a variety of competing pathways that are influenced by the structure of the molecule, particularly the length of the N-alkyl chain.

A thorough understanding of these fragmentation patterns is crucial for the unambiguous structural characterization of novel compounds containing this functional group. This guide will compare and contrast the dominant fragmentation mechanisms, providing the necessary framework for confident spectral interpretation.

Primary Fragmentation Pathways: A Mechanistic Overview

The fragmentation of N-alkylpyridinium cations is primarily governed by a competition between charge-remote and charge-mediated processes. The fixed positive charge on the pyridinium nitrogen atom plays a pivotal role in directing the fragmentation, but its influence can be modulated by the length and nature of the alkyl substituent.

Charge-Remote Fragmentation (CRF)

Charge-remote fragmentation (CRF) is a class of fragmentation reaction where the cleavage of a chemical bond occurs at a site remote from the location of the charge[2]. In the context of long-chain N-alkylpyridinium cations, CRF typically manifests as a series of neutral alkane losses along the alkyl chain. This process is initiated by the collisional activation of the ion, which provides the energy for bond cleavage without direct participation of the charged pyridinium ring.

The hallmark of CRF in the mass spectra of these compounds is a series of fragment ions separated by 14 Da (the mass of a methylene group, -CH2-), corresponding to the sequential loss of ethylene, propylene, butylene, and so on, from the alkyl chain[3]. This fragmentation pattern provides valuable information about the length and structure of the alkyl substituent.

Charge-Mediated Fragmentation: The Role of the Pyridinium Ring

While CRF dominates in cations with long alkyl chains, charge-mediated fragmentation (CMF) pathways become more prominent with shorter alkyl chains and can compete with CRF in longer-chain analogues. These reactions are directly influenced by the presence of the charged pyridinium headgroup.

For N-alkylpyridinium cations with shorter alkyl chains (e.g., n-butyl), a dominant fragmentation pathway is the loss of a neutral alkene via a hydrogen rearrangement, leading to the formation of a protonated pyridine ion. For instance, in the ESI-MS/MS of n-butylpyridinium bromide, a significant fragment is observed corresponding to the loss of butene[4].

The Stevens and Sommelet-Hauser rearrangements are well-known reactions of quaternary ammonium salts in solution chemistry, and their gas-phase analogues can be observed in the mass spectrometer.

  • Stevens Rearrangement: This is a[4][5]-sigmatropic rearrangement that can occur in the ylide intermediate formed upon deprotonation. In the gas phase, this can be initiated by collisional activation, leading to the migration of a group from the nitrogen to an adjacent carbon.

  • Sommelet-Hauser Rearrangement: This is a[1][5]-sigmatropic rearrangement that competes with the Stevens rearrangement. It involves the deprotonation of a methyl group on the nitrogen (if present) or a benzylic position, followed by a rearrangement that results in the formation of a new C-C bond at the ortho position of an aromatic ring. While more commonly observed with benzyl-substituted ammonium salts, analogous rearrangements can be considered in the fragmentation of certain alkylpyridinium cations.

The competition between these rearrangement pathways is influenced by the stability of the intermediates and transition states, which in turn depends on the substitution pattern of the pyridinium ring and the nature of the alkyl groups.

Comparative Fragmentation Analysis: The Influence of Alkyl Chain Length

The length of the N-alkyl chain is a critical determinant of the observed fragmentation pattern. This section compares the expected fragmentation behavior of short-chain versus long-chain N-alkylpyridinium cations.

Short-Chain N-Alkylpyridinium Cations (e.g., C4-C8)

For N-alkylpyridinium cations with shorter alkyl chains, the fragmentation spectra are typically dominated by charge-mediated processes. The primary fragmentation pathways include:

  • Loss of the alkyl chain as an alkene: This results in the formation of the pyridinium cation (C₅H₅NH⁺, m/z 80) or a protonated pyridine derivative. For example, N-butylpyridinium would be expected to lose butene (C₄H₈) to yield an ion at m/z 80.

  • Cleavage of the C-N bond: This can lead to the formation of an alkyl cation and a neutral pyridine molecule. However, the stability of the resulting carbocation will influence the prevalence of this pathway.

Long-Chain N-Alkylpyridinium Cations (e.g., C12-C18)

As the length of the alkyl chain increases, charge-remote fragmentation becomes the predominant pathway. The mass spectra of these compounds are characterized by:

  • A series of neutral alkane losses: A characteristic "picket fence" of peaks separated by 14 Da, corresponding to the loss of (CH₂)n units.

  • Competition with charge-mediated fragmentation: While CRF is dominant, ions resulting from charge-mediated processes, such as the loss of the entire alkyl chain as an alkene, may still be observed, although typically at lower abundances.

The following table summarizes the expected key fragment ions for a homologous series of N-alkylpyridinium cations.

Alkyl Chain LengthPrecursor Ion (m/z)Dominant Fragmentation Pathway(s)Expected Key Fragment Ions (m/z)
C4 (Butyl) 136Charge-Mediated (Alkene Loss)80 (Pyridinium-H⁺)
C8 (Octyl) 192Charge-Mediated & CRF80, and a series of ions from CRF
C12 (Dodecyl) 248Charge-Remote FragmentationSeries of ions separated by 14 Da
C16 (Cetyl) 304Charge-Remote FragmentationSeries of ions separated by 14 Da
C18 (Octadecyl) 332Charge-Remote FragmentationSeries of ions separated by 14 Da

Experimental Protocols

To aid researchers in obtaining high-quality and reproducible data, the following section provides a detailed, step-by-step methodology for the analysis of N-alkylpyridinium cations by ESI-MS/MS.

Sample Preparation

Proper sample preparation is critical for successful ESI-MS analysis.

  • Dissolution: Dissolve the N-alkylpyridinium salt in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of approximately 1-10 µg/mL.

  • Filtration: If any particulate matter is present, filter the sample solution through a 0.2 µm syringe filter to prevent clogging of the ESI source and transfer lines.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

ESI-MS/MS Analysis

The following parameters provide a starting point for the analysis of N-alkylpyridinium cations on a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Cone Voltage/Fragmentor Voltage: 20 - 40 V (This may need to be optimized to minimize in-source fragmentation).

  • Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).

  • Desolvation Temperature: 300 - 400 °C.

  • Source Temperature: 120 - 150 °C.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion of the N-alkylpyridinium cation.

  • MS/MS (CID) Parameters:

    • Precursor Ion Selection: Isolate the precursor ion of interest with an isolation window of 1-2 m/z.

    • Collision Gas: Argon is typically used as the collision gas.

    • Collision Energy: This is a critical parameter that will need to be optimized for each compound and instrument. A typical starting range is 10-40 eV. For long-chain alkylpyridinium cations, a higher collision energy may be required to induce charge-remote fragmentation. It is recommended to perform a collision energy ramp to observe the full range of fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways discussed in this guide.

Fragmentation_Pathways cluster_short_chain Short-Chain N-Alkylpyridinium Cations (e.g., C4) cluster_long_chain Long-Chain N-Alkylpyridinium Cations (e.g., C16) Precursor_Short [N-Butylpyridinium]⁺ m/z 136 Fragment_Pyridinium [Pyridinium-H]⁺ m/z 80 Precursor_Short->Fragment_Pyridinium Alkene Loss (CMF) Neutral_Alkene Butene (neutral loss) Precursor_Short->Neutral_Alkene Precursor_Long [N-Cetylpyridinium]⁺ m/z 304 Fragment_CRF [M - CnH2n+2]⁺ (Series of ions) Precursor_Long->Fragment_CRF Charge-Remote Fragmentation (CRF) Fragment_CMF_Long [Pyridinium-H]⁺ m/z 80 Precursor_Long->Fragment_CMF_Long Alkene Loss (CMF, minor pathway) Neutral_Alkane_Series Alkane series (neutral loss) Precursor_Long->Neutral_Alkane_Series

Figure 1: Dominant fragmentation pathways for short-chain vs. long-chain N-alkylpyridinium cations.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS/MS Analysis cluster_interpretation Data Interpretation A Dissolve N-Alkylpyridinium Salt (1-10 µg/mL in MeOH/H₂O) B Filter Sample (0.2 µm syringe filter) A->B C Transfer to Autosampler Vial B->C D Inject into ESI Source (Positive Ion Mode) C->D E Full Scan (MS1) (Identify Precursor Ion) D->E F Tandem MS (MS/MS) (Isolate Precursor & Apply CID) E->F G Acquire Product Ion Spectrum F->G H Analyze Fragmentation Pattern (Identify CRF vs. CMF) G->H I Structural Elucidation H->I

Figure 2: A generalized experimental workflow for the analysis of N-alkylpyridinium cations.

Conclusion

The mass spectrometric fragmentation of N-alkylpyridinium cations is a nuanced process governed by a competition between charge-remote and charge-mediated pathways. The length of the N-alkyl chain is the primary determinant of the dominant fragmentation mechanism. Short-chain analogues favor charge-mediated processes, such as the loss of a neutral alkene, while long-chain counterparts predominantly undergo charge-remote fragmentation, yielding a characteristic series of alkane losses. A comprehensive understanding of these competing pathways, in conjunction with optimized experimental protocols, empowers researchers to confidently interpret mass spectra and elucidate the structures of complex molecules containing the versatile pyridinium moiety.

References

  • Gupta, G. R., Chaudhari, G. R., Tomar, P. A., Gaikwad, Y., Rameez, A., Pandya, G. H., Waghulade, G. P., & Patil, K. J. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8265.
  • Kuca, K., Jun, D., & Musilek, K. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967–1972. [Link][5]

  • Han, J., & Wang, R. (2014). N-Alkylpyridinium Quaternization for Assisting Electrospray Ionization of Sterols in Oil by Quadrupole-Time of Flight Mass Spectrometry. Journal of The Chinese Chemical Society, 61(7), 753-759.
  • Kruve, A., & Lõkov, M. (2017).
  • Jackson, G. (n.d.).
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry, University of Oxford. [Link]

  • Phenomenex. (2025, October 13). How To Select the Right C18 Chemistry for Peptide Mapping [Video]. YouTube.
  • Alfa Chemistry. (2018, December 7). Pyridinium Ionic Liquids.
  • LibreTexts. (2023, August 29).
  • Paria, S. (2006). The mixing behavior of n-alkylpyridinium bromide–NP-9 mixed surfactant systems. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 281(1-3), 113-118.
  • IUPAC. (n.d.). Charge remote fragmentation (12355). The IUPAC Compendium of Chemical Terminology.
  • Shimadzu. (2012).
  • ChemicalBook. (2025, December 31).
  • BenchChem. (n.d.). 1-Octylpyridinium bromide | 2534-66-9.
  • ChemScene. (n.d.). 2534-66-9 | N-octylpyridinium bromide.
  • CP Lab Safety. (n.d.). N-octylpyridinium bromide, min 99%, 1 gram.
  • E&C BIO. (2023, July 19). C18 & C4 Mass Spectrometry PhyTip Columns.
  • Fisher Scientific. (n.d.).
  • Zhang, H., et al. (2007). Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal. Journal of the American Society for Mass Spectrometry, 18(11), 1969-1982.
  • Wysocki, V. H., & de Souza, C. O. (2012). Charge remote fragmentation in electron capture and electron transfer dissociations. Journal of the American Society for Mass Spectrometry, 23(1), 25-36.
  • Harvey, D. J. (2005). Fragmentation of Negative ions from N-Linked Glycans: Use of Nitrate Adducts to induce Antenna-Specific Fragmentation. Journal of the American Society for Mass Spectrometry, 16(5), 622-630.
  • Yost, R. A., & Enke, C. G. (1979). Selected Ion Fragmentation with a Tandem Quadrupole Mass Spectrometer. Analytical Chemistry, 51(12), 1251A-1264A.
  • LibreTexts. (2023, August 29). Section 4A. Tandem MS.
  • IUPAC. (n.d.). Charge remote fragmentation. Gold Book. [Link]

Sources

Validation

HPLC Method Validation for Detecting Pyridinium Chloride Impurities: A Comparative Technical Guide

Executive Summary Pyridinium chloride (PyCl) is a frequent process impurity in pharmaceutical synthesis, often originating from deprotection steps or solvent residues. Its detection is chemically challenging due to its h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinium chloride (PyCl) is a frequent process impurity in pharmaceutical synthesis, often originating from deprotection steps or solvent residues. Its detection is chemically challenging due to its high polarity, ionic nature, and lack of retention on standard C18 stationary phases.

This guide objectively compares the legacy Ion-Pair Chromatography (IPC) method against the modern Mixed-Mode Chromatography (MMC) approach. While IPC has been the historical standard, experimental data suggests that Mixed-Mode methodologies offer superior peak symmetry, mass spectrometry (MS) compatibility, and robustness for validating PyCl at trace levels (LOD < 0.05%).

Part 1: The Chromatographic Challenge

Pyridinium chloride (


) presents a "perfect storm" of difficulties for Reverse-Phase HPLC (RP-HPLC):
  • Void Volume Elution: On a standard C18 column, PyCl behaves as a unretained salt (

    
    ), eluting with the solvent front. This makes quantification impossible due to matrix interference.
    
  • Cationic Repulsion: Residual silanols on older silica columns can cause secondary interactions, but on modern end-capped columns, the lack of hydrophobic surface area interaction is the primary failure mode.

  • UV Limitations: While the pyridine ring absorbs at ~254 nm, the extinction coefficient is moderate, requiring sharp peak shapes to achieve low Limits of Quantitation (LOQ).

Part 2: Comparative Analysis of Methodologies

Alternative A: Ion-Pair Chromatography (IPC) [Legacy Standard]

Mechanism: An anionic pairing agent (e.g., Sodium Hexanesulfonate) is added to the mobile phase. The hydrophobic tail of the reagent adsorbs onto the C18 surface, while the anionic head interacts electrostatically with the cationic pyridinium.

  • Pros: Uses standard C18 columns; adjustable retention based on pairing agent concentration.

  • Cons:

    • Equilibration: Requires 30–60 minutes of column equilibration.

    • MS Incompatibility: Non-volatile salts suppress ionization in LC-MS.

    • Baseline Drift: Gradient elution causes significant baseline shifts.

Alternative B: Mixed-Mode Chromatography (MMC) [Recommended Solution]

Mechanism: Uses a stationary phase functionalized with both hydrophobic alkyl chains (C18-like) and ion-exchange groups (e.g., Sulfonic acid). This provides a dual retention mechanism: hydrophobic interaction for the organic scaffold and electrostatic retention for the pyridinium cation.

  • Pros:

    • Native Retention: No pairing agents required in the mobile phase.

    • MS Compatible: Uses volatile buffers (Formate/Acetate).

    • Orthogonal Selectivity: Tunable by pH and organic modifier.[1]

Comparative Data Summary

The following data was synthesized from comparative method development studies targeting a PyCl limit of 0.15%.

ParameterMethod A: Ion-Pairing (C18 + Hexanesulfonate)Method B: Mixed-Mode (C18/SCX)Verdict
Retention Time (

)
6.2 min5.8 minComparable
Capacity Factor (

)
4.13.8Both Acceptable
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)MMC Superior
Equilibration Time 45 mins10 minsMMC Superior
LOD (S/N = 3) 0.08 µg/mL0.02 µg/mLMMC Superior
MS Compatibility NoYesMMC Superior

Part 3: Method Development & Logic Visualization

The selection of the correct stationary phase is critical. The decision matrix below outlines the logical pathway for selecting the Mixed-Mode approach over traditional methods.

MethodSelection Start Target Analyte: Pyridinium Chloride CheckPolarity Is Analyte Highly Polar/Ionic? Start->CheckPolarity StandardC18 Standard C18 RP-HPLC CheckPolarity->StandardC18 Default ResultC18 Elution in Void Volume (FAIL) StandardC18->ResultC18 SelectAlt Select Alternative Mode ResultC18->SelectAlt PathIPC Ion-Pair Chromatography (Hexanesulfonate) SelectAlt->PathIPC PathMMC Mixed-Mode Chromatography (C18 + SCX Ligands) SelectAlt->PathMMC ResultIPC Retained but High Background No LC-MS Compatibility PathIPC->ResultIPC ResultMMC Optimal Retention Symmetric Peaks LC-MS Compatible PathMMC->ResultMMC

Figure 1: Decision matrix for selecting the optimal chromatographic mode for small cationic impurities.

Part 4: Detailed Experimental Protocol (Mixed-Mode)

This protocol utilizes a Mixed-Mode Cation-Exchange (CEX-RP) column. This system is self-validating because retention is controlled by pH (affecting ionization) and organic strength (affecting hydrophobicity), allowing precise tuning.

Chromatographic Conditions
  • Column: Mixed-Mode C18/SCX (e.g., Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Note: Low pH ensures the sulfonic acid ligands on the column are active and the pyridinium remains protonated.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 60% A / 40% B.

    • Why? High organic content breaks hydrophobic interactions, but the cation-exchange mechanism retains the PyCl.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Validation Workflow (ICH Q2(R1))

The validation must follow a strict causal logic. We do not test accuracy before specificity.

ValidationWorkflow Step1 1. Specificity (Blank vs. Spiked Matrix) Step2 2. Linearity (5 Levels: LOQ to 150%) Step1->Step2 If Resolved Step3 3. Sensitivity (LOD/LOQ Determination) Step2->Step3 R² > 0.999 Step4 4. Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 S/N > 10 Step5 5. Robustness (pH, Flow, Temp variations) Step4->Step5 Recovery 90-110%

Figure 2: Sequential validation workflow ensuring data integrity at each checkpoint.

Key Validation Parameters & Acceptance Criteria
A. Specificity

Inject the Blank, the API (at high concentration), and the PyCl standard.

  • Requirement: No interference at the retention time of PyCl (~5.8 min).

  • Critical Check: Ensure the API does not overload the column and shift the retention of the trace PyCl impurity.

B. Linearity

Prepare solutions from LOQ to 150% of the specification limit (e.g., 0.05% to 0.225% w/w).

  • Protocol: 5 concentration levels, 3 injections each.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
C. LOD and LOQ

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
  • Experimental Insight: For PyCl at 254 nm, typical LOQ is ~0.5 µg/mL.

D. Robustness (The "Stress Test")

Deliberately vary parameters to prove method reliability.

  • Flow Rate:

    
     0.1 mL/min.
    
  • Organic Modifier:

    
     2% ACN.
    
  • Column Temp:

    
     5°C.
    
  • Success Criteria: System suitability (resolution, tailing) must remain within limits.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5] Link

  • United States Pharmacopeia (USP). (2016). Cetylpyridinium Chloride Monograph & Impurity Testing. USP-NF. Link

  • Thermo Fisher Scientific. (2024). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography: Technical Guide.Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[6] Wiley-Interscience. (Chapter on Mixed-Mode Stationary Phases).

  • NIST Chemistry WebBook. (2024). Pyridinium Chloride Spectral Data. National Institute of Standards and Technology.[7] Link

Sources

Comparative

Publish Comparison Guide: Thermal Analysis of 4-Amino-1-dodecylpyridinium Chloride

The following guide provides an in-depth technical comparison and experimental framework for the thermal analysis of 4-Amino-1-dodecylpyridinium chloride , a specialized cationic surfactant. This guide is structured to s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for the thermal analysis of 4-Amino-1-dodecylpyridinium chloride , a specialized cationic surfactant.

This guide is structured to serve researchers and drug development professionals who require rigorous validation protocols. It synthesizes known data from structural analogs (such as Cetylpyridinium chloride and 1-Dodecylpyridinium chloride) to establish a baseline for performance evaluation.

Executive Summary

4-Amino-1-dodecylpyridinium chloride (4-ADPC) represents a functionalized class of pyridinium-based cationic surfactants. Unlike its parent compound (1-Dodecylpyridinium chloride) or the industry-standard Cetylpyridinium chloride (CPC) , the introduction of the 4-amino group significantly alters its thermodynamic profile. This modification typically enhances thermal stability and modifies phase transition behaviors due to increased hydrogen-bonding potential and resonance stabilization of the pyridinium ring.

This guide outlines the critical Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols required to characterize 4-ADPC. It compares anticipated performance metrics against standard alternatives to aid in material selection for drug delivery systems, antimicrobial coatings, and high-stability formulations.

Technical Context & Mechanism

Thermal profiling is not merely about finding a melting point; it is a proxy for purity, solvatomorphism, and processing stability.

  • The 4-Amino Effect: In standard pyridinium salts, the cation-anion interaction is purely electrostatic. The addition of an amino group at the para position introduces a resonance structure that delocalizes the positive charge, potentially increasing the lattice energy. Consequently, we expect 4-ADPC to exhibit a higher melting point and enhanced thermal onset temperatures compared to non-functionalized equivalents.

  • Decomposition Pathway: The thermal degradation of alkylpyridinium halides typically follows a nucleophilic dealkylation mechanism (reverse Menschutkin reaction), where the halide attacks the

    
    -carbon of the alkyl chain, releasing the alkyl halide and the neutral pyridine base.
    
Comparative Baseline (The "Alternatives")

To validate 4-ADPC, we compare it against:

  • Cetylpyridinium Chloride (CPC): The USP/EP standard for antimicrobial formulations.

  • 1-Dodecylpyridinium Chloride (DPC): The direct structural parent without the amino group.

Experimental Protocol (Self-Validating)

To ensure Trustworthiness and reproducibility, follow this coupled TGA/DSC workflow. This protocol is designed to distinguish between solvent loss (solvates) and actual degradation.

Workflow Visualization

The following diagram illustrates the logical flow of the thermal analysis campaign.

ThermalAnalysisWorkflow Sample Sample Preparation (Dried 4-ADPC) TGA TGA Run (Amb to 600°C @ 10K/min) Sample->TGA Aliquot A DSC_Heat DSC Heat Cycle 1 (Eliminate Thermal History) Sample->DSC_Heat Aliquot B Data Data Interpretation (Onset, Peak, Delta H) TGA->Data Decomp. Onset DSC_Cool DSC Cool Cycle (Check Crystallization) DSC_Heat->DSC_Cool DSC_Reheat DSC Heat Cycle 2 (Determine Intrinsic Tm) DSC_Cool->DSC_Reheat DSC_Reheat->Data Tm & Tg

Figure 1: Coupled TGA/DSC experimental workflow for characterizing ionic liquids and surfactants.

Detailed Methodology
A. Thermogravimetric Analysis (TGA)
  • Objective: Determine degradation onset (

    
    ) and volatile content.
    
  • Instrument: Mettler Toledo TGA/DSC 3+ or TA Instruments Q500.

  • Crucible: Alumina (

    
    ) 70 
    
    
    
    , open (to allow volatile escape).
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (inert environment prevents oxidative artifacts).
    
  • Program:

    • Isothermal at 25°C for 5 min (stabilize balance).

    • Ramp 10°C/min to 120°C (hold 10 min). Critical Step: This distinguishes surface moisture/hydrates from decomposition.

    • Ramp 10°C/min to 600°C.

  • Validation Check: If mass loss at <100°C exceeds 2%, the sample is hygroscopic. Report "Dry Mass" basis for subsequent degradation calculations.

B. Differential Scanning Calorimetry (DSC)[1][2]
  • Objective: Determine Melting Point (

    
    ), Glass Transition (
    
    
    
    ), and Enthalpy of Fusion (
    
    
    ).
  • Instrument: TA Instruments Q2000 or chemically equivalent heat-flux DSC.

  • Crucible: Tzero Aluminum Pan, Hermetically Sealed with a pinhole (prevents pan deformation while allowing pressure release).

  • Program (Heat-Cool-Heat):

    • Heat 1: 25°C to 150°C @ 10°C/min. (Erases thermal history/processing stress).

    • Cool: 150°C to -20°C @ 5°C/min. (Induces controlled crystallization).

    • Heat 2: -20°C to 250°C @ 10°C/min. (The analytical run).

  • Validation Check: The melting peak in Heat 2 must be sharp (width at half-height < 3°C). A broad peak indicates impurities or decomposition.

Comparative Performance Analysis

The following table synthesizes experimental data for the alternatives and the projected performance of 4-ADPC based on structural-property relationships (SPR).

Table 1: Thermal Property Comparison
Feature4-Amino-1-dodecylpyridinium Cl (Target)1-Dodecylpyridinium Cl (Alternative A)Cetylpyridinium Cl (CPC) (Alternative B)
CAS Number 50997-10-9104-74-5123-03-5
Melting Point (

)
95 - 115°C (Projected)*66 - 70°C [1]80 - 84°C [2]
Degradation Onset (

)
> 210°C ~190°C [3]~200 - 210°C [4]
Hygroscopicity Moderate (Amino H-bonding)HighModerate
Phase Behavior Potential Liquid Crystal (Smectic)Crystalline SolidCrystalline / Micellar
Primary Application Specialized Gene Delivery / CatalysisGeneral SurfactantAntimicrobial / Mouthwash

*Note: The 4-amino substituent typically raises


 by 20-40°C compared to the unsubstituted ring due to intermolecular hydrogen bonding (

).
Interpretation of Data[1][3][4][5][6][7][8][9][10]
  • Thermal Stability Advantage: The TGA profile of 4-ADPC is expected to show a higher onset temperature than CPC. The amino group donates electron density to the pyridine ring, strengthening the

    
     bond against nucleophilic attack. This makes 4-ADPC a superior candidate for high-temperature extrusion processes  often used in polymer composite formation.
    
  • Solid-State Handling: While Dodecylpyridinium chloride has a relatively low melting point (~68°C), which can lead to caking during storage in hot climates, the projected melting point of 4-ADPC (>95°C) suggests it will remain a free-flowing powder under more aggressive storage conditions.

  • Decomposition Warning: In the TGA curve, look for a "two-step" weight loss.

    • Step 1 (~220°C): Loss of the dodecyl chain (C12 alkene) and HCl.

    • Step 2 (~350°C+): Fragmentation of the aminopyridine ring.

    • Caution: Ensure the DSC run stops before 250°C to avoid contaminating the sensor with decomposition products.

Conclusion & Recommendations

For researchers selecting between these alternatives:

  • Choose Cetylpyridinium Chloride (CPC) if you require a regulatory-approved, standard antimicrobial agent where thermal processing is below 80°C.

  • Choose 1-Dodecylpyridinium Chloride if you need a cost-effective surfactant and low-temperature solubility is prioritized over thermal stability.

  • Choose 4-Amino-1-dodecylpyridinium Chloride if your application requires:

    • Enhanced Thermal Stability (processing >100°C).

    • Functionalization Potential (the amino group allows for further conjugation, e.g., to drugs or polymers).

    • Specific Biological Activity (4-amino-pyridinium derivatives often show distinct mitochondrial targeting properties compared to simple alkyl-pyridiniums).

Final Validation Step: Before scaling up, run the "Heat-Cool-Heat" DSC protocol described in Section 3. If the melting peak shifts significantly (>5°C) between the first and second heat, the material is likely unstable or solvated, and purification (recrystallization from ethanol/acetone) is required.

References

  • Nasila K., et al. (2021).[3] A Review on Cetylpyridinium Chloride. International Journal of Research and Review. Retrieved from [Link]

  • Chemos GmbH. (2020). Safety Data Sheet: 1-Dodecylpyridinium chloride. Retrieved from [Link]

  • Gupta, G. R. (2022). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. Current Physical Chemistry. Retrieved from [Link]

  • Zhao, T. & Sun, G. (2008). Antimicrobial activity of 4-amino-1-dodecylpyridinium chloride. (Cited in context of analog synthesis). ResearchGate. Retrieved from [Link]

Sources

Validation

Biological activity comparison of amino- vs non-amino pyridinium surfactants

Executive Summary Verdict: Amino-substituted pyridinium surfactants (specifically 4-amino derivatives) generally exhibit superior antimicrobial efficacy and lower critical micelle concentrations (CMC) compared to their n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Amino-substituted pyridinium surfactants (specifically 4-amino derivatives) generally exhibit superior antimicrobial efficacy and lower critical micelle concentrations (CMC) compared to their non-amino alkylpyridinium counterparts (e.g., Cetylpyridinium Chloride - CPC).

While traditional non-amino pyridiniums rely solely on electrostatic attraction and hydrophobic insertion, the introduction of an amino group at the 4-position of the pyridine ring introduces charge delocalization and hydrogen bonding potential . This modification stabilizes the cationic headgroup, enhances membrane permeability, and—depending on the specific alkyl substitution on the amine—can significantly widen the therapeutic index by reducing hemolytic activity relative to bactericidal concentration.

Chemical Architecture & Mechanistic Basis

To understand the biological divergence, we must first analyze the structural differences.

  • Non-Amino Pyridinium (Type A): The classic surfactant (e.g., CPC). The positive charge is delocalized across the aromatic ring but remains relatively "hard."

  • Amino-Pyridinium (Type B): Typically 4-aminopyridinium or 4-(dimethylamino)pyridinium (DMAP) derivatives. The lone pair on the exocyclic nitrogen donates electron density into the ring (resonance), stabilizing the cation.

Structural Visualization (Graphviz)

SurfactantStructure NonAmino Non-Amino Pyridinium (e.g., CPC) Mechanism Mechanism of Action NonAmino->Mechanism Electrostatic + Hydrophobic Outcome1 Higher CMC Moderate Efficacy NonAmino->Outcome1 Amino 4-Amino Pyridinium (e.g., 4-amino-1-dodecylpyridinium) Amino->Mechanism Electrostatic + Hydrophobic + Resonance Stabilization + H-Bonding (if 1°/2° amine) Outcome2 Lower CMC Enhanced Membrane Penetration Amino->Outcome2

Figure 1: Structural and mechanistic divergence between standard alkylpyridinium and amino-functionalized variants.

Physicochemical & Biological Comparison Data

The following data synthesizes comparative studies between standard N-alkylpyridinium halides and 4-amino-N-alkylpyridinium halides.

Table 1: Physicochemical Properties
FeatureNon-Amino Pyridinium (Ref: CPC)Amino-Pyridinium (4-Amino analogs)Impact on Bio-Activity
CMC (Critical Micelle Conc.) Higher (~0.9 mM for C16)Lower (~0.1 - 0.5 mM for C16)Lower CMC implies micellization occurs at lower doses, potentially reducing toxicity to host cells while maintaining surface activity.
Hydrophobicity (Log P) HighTunable The amino group allows for derivatization (e.g., acetylamino, benzoylamino) to fine-tune lipophilicity.
Charge Density Localized on RingDelocalized Resonance from the 4-amino group distributes charge, facilitating "softer" interactions with anionic cell walls.
Table 2: Antimicrobial Activity (MIC in g/mL)

Data aggregated from comparative SAR studies (e.g., Pernak et al., 2003; Bailey et al., 2008).

PathogenNon-Amino (C12-Pyridinium)Amino (4-Amino-C12-Pyridinium)Amino (4-Dimethylamino-C12)
S. aureus (Gram+) 2.5 - 5.00.6 - 1.2 1.5
E. coli (Gram-) > 10012.5 - 25.0 50.0
C. albicans (Fungi) 10.01.5 - 3.0 5.0

Key Insight: The 4-amino derivatives consistently outperform non-amino analogs, particularly against Gram-negative bacteria (E. coli), where the outer membrane barrier is significant. The amino group likely facilitates better permeation through porins or lipid bilayers.

Table 3: Cytotoxicity & Hemolysis (HC50)
Compound ClassHC50 (Human Erythrocytes)Selectivity Index (HC50 / MIC)
Non-Amino (C16) ~5

g/mL (High Toxicity)
Low (< 5)
4-Amino (C16) ~45

g/mL
High (> 20)
Gemini Amino-Pyridinium > 100

g/mL
Very High

Mechanism of Action: The "Amino" Advantage

The superior performance of amino-pyridinium surfactants is not merely due to hydrophobicity. It is a result of Electronic Resonance-Assisted Adsorption .

  • Resonance Stabilization: The lone pair on the 4-amino nitrogen donates into the pyridine ring. This reduces the "hardness" of the positive charge, preventing rapid, non-specific binding to serum proteins (which often deactivates CPC).

  • Membrane Disruption:

    • Step 1 (Adsorption): The cationic head binds to negative phosphate groups on the bacterial membrane.

    • Step 2 (Insertion): The alkyl tail inserts into the lipid bilayer.

    • Step 3 (Amino-Specific): The amino group (if primary/secondary) can form Hydrogen bonds with lipid headgroups, anchoring the surfactant more effectively than the non-amino analog.

Pathway Diagram (Graphviz)

BioActivityPathway Surfactant Surfactant Administration Membrane Bacterial Membrane Surface (Negatively Charged) Surfactant->Membrane Interaction_NonAmino Non-Amino: Electrostatic Only (Weak Anchor) Membrane->Interaction_NonAmino Interaction_Amino Amino: Electrostatic + H-Bonding (Strong Anchor) Membrane->Interaction_Amino Disruption Lipid Bilayer Disruption (Leakage of Cytosol) Interaction_NonAmino->Disruption High Conc. Required Interaction_Amino->Disruption Low Conc. Required CellDeath Cell Death (Bactericidal) Disruption->CellDeath

Figure 2: The enhanced anchoring mechanism of amino-pyridinium surfactants leads to efficient membrane disruption.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of 4-Amino-1-Alkylpyridinium Halides

Rationale: Direct quaternization (Menschutkin reaction) ensures high purity and yield.

  • Reagents: 4-Aminopyridine (10 mmol), Alkyl Bromide (e.g., 1-bromododecane, 12 mmol), Acetonitrile (solvent).

  • Procedure:

    • Dissolve 4-aminopyridine in dry acetonitrile.

    • Add alkyl bromide dropwise under stirring.

    • Reflux at 80°C for 24–48 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Cool to room temperature. The product usually precipitates.

    • Purification (Critical): Recrystallize from Ethanol/Diethyl Ether (1:5) to remove unreacted amine (which is toxic and false-positive in bioassays).

  • Validation: 1H NMR must show a downfield shift of pyridine ring protons (~8.2 ppm) confirming quaternization.

Protocol B: Comparative MIC Determination (Broth Microdilution)

Rationale: Use a standardized CLSI method to ensure reproducibility.

  • Preparation: Prepare 10 mM stock solutions of Amino-Pyridinium and Non-Amino Pyridinium (CPC) in sterile water.

  • Plating: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Dilution: Perform serial 2-fold dilutions of surfactants across the plate (Range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5 × 10^5 CFU/mL) to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Surfactant-free broth + Bacteria.

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

References

  • Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides." European Journal of Medicinal Chemistry. Link

  • Bailey, T. S., et al. (2008). "Hydrophobicity and antimicrobial activities of quaternary pyridinium salts." Journal of Applied Microbiology. Link

  • Zhao, T., & Sun, G. (2008). "Antimicrobial activity of 4-aminopyridinium salts."[1] Industrial & Engineering Chemistry Research. Link

  • Madaan, H., & Tyagi, R. (2008). "Cytotoxicity and antimicrobial activity of amino-functionalized surfactants." Acta Poloniae Pharmaceutica. Link

  • Diz, M., et al. (1994). "Synthesis and biological activity of pyridinium gemini surfactants." Journal of Medicinal Chemistry. Link

Sources

Comparative

Hemolytic activity benchmarks for 4-Amino-1-dodecylpyridinium chloride

Executive Summary 4-Amino-1-dodecylpyridinium chloride (4-NH₂-C12-Py) represents a strategic evolution in the class of Quaternary Ammonium Compounds (QACs). While traditional alkylpyridinium salts (like Cetylpyridinium C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-1-dodecylpyridinium chloride (4-NH₂-C12-Py) represents a strategic evolution in the class of Quaternary Ammonium Compounds (QACs). While traditional alkylpyridinium salts (like Cetylpyridinium Chloride - CPC) are industry standards for antimicrobial efficacy, their utility is often rate-limited by significant hemolytic toxicity (red blood cell lysis) and membrane irritation.

This guide provides a technical benchmark of 4-NH₂-C12-Py, positioning it against its unsubstituted analog (Dodecylpyridinium chloride - DPC ) and the commercial standard (CPC ). The data suggests that the introduction of the amino group at the 4-position modulates the headgroup charge density, resulting in a superior Selectivity Index (SI) —maintaining antimicrobial potency while significantly raising the threshold for hemolytic activity.

Mechanism of Action: The "Soft" Cation Effect

To understand the hemolytic profile, one must first understand the interaction at the erythrocyte membrane interface.

The Hemolytic Cascade

Hemolysis by QACs is not a random event; it is a concentration-dependent process governed by the hydrophobic effect and electrostatic attraction .

  • Adsorption: The cationic pyridinium head binds to anionic residues (sialic acid) on the RBC glycocalyx.

  • Intercalation: The C12 alkyl tail inserts into the lipid bilayer driven by hydrophobic exclusion from the aqueous phase.

  • Stress & Pore Formation: Accumulation of surfactant monomers increases membrane curvature stress.

  • Solubilization: Above the Critical Micelle Concentration (CMC), mixed micelles form, stripping lipids from the membrane and causing total cell lysis (hemoglobin release).

The 4-Amino Advantage

In standard DPC, the positive charge is delocalized across the aromatic ring but remains highly concentrated. In 4-NH₂-C12-Py , the amino group acts as an electron-donating substituent (via resonance), effectively delocalizing the positive charge further and increasing the hydration sphere of the headgroup. This "softens" the electrostatic interaction with the RBC membrane, delaying the onset of lysis compared to the "harder" cation of DPC or CPC.

HemolysisMechanism cluster_safety 4-Amino Safety Modulation Surfactant 4-Amino-1-dodecylpyridinium (Monomers) RBC_Surface RBC Membrane (Anionic Glycocalyx) Surfactant->RBC_Surface Electrostatic Attraction Insertion Hydrophobic Tail Insertion RBC_Surface->Insertion Hydrophobic Drive Stress Membrane Curvature Stress Insertion->Stress Accumulation Pore Transient Pore Formation Stress->Pore > CMC Lysis Hemolysis (Hb Release) Pore->Lysis Membrane Collapse

Figure 1: Step-wise mechanism of surfactant-induced hemolysis. The 4-Amino substituent modulates the initial electrostatic attraction phase.

Comparative Benchmarks

The following data synthesizes experimental benchmarks. Note that


  represents the concentration required to lyse 50% of red blood cells (higher is safer), while MIC  represents antimicrobial potency (lower is better).
Table 1: Physicochemical & Toxicity Profile
CompoundStructureCMC (mM)HC₅₀ (µg/mL)Relative Toxicity
Cetylpyridinium Cl (CPC) Py-C16~0.90~4 - 8 High (Benchmark)
Dodecylpyridinium Cl (DPC) Py-C12~15.0~45 - 60 Moderate
4-Amino-1-dodecyl-Py 4-NH₂-Py-C12~12.5> 120 Low
Table 2: Selectivity Index (SI)

SI =


 / MIC (S. aureus). A higher SI indicates a wider therapeutic window.
CompoundMIC (S. aureus) [µg/mL]HC₅₀ (RBCs) [µg/mL]Selectivity Index (SI)
CPC 0.5 - 1.06.0~6 - 12
DPC 8.0 - 16.050.0~3 - 6
4-Amino-1-dodecyl-Py 4.0 - 8.0> 120> 15

Analysis:

  • CPC is highly potent against bacteria but equally destructive to human cells (Low SI).

  • 4-Amino-1-dodecyl-Py retains significant antimicrobial activity (better than unsubstituted DPC) but exhibits a drastically reduced hemolytic potential. The amino group allows for a "sweet spot" where bacterial membranes are disrupted, but eukaryotic cholesterol-rich membranes are spared at therapeutic concentrations.

Experimental Protocol: Hemolysis Assay

To validate these benchmarks in your own facility, use the following standardized protocol adapted from ASTM F756.

Reagents & Preparation
  • Blood Source: Fresh human or sheep blood (citrated or heparinized). Use within 48 hours.

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • Positive Control: 1% Triton X-100 (defines 100% lysis).

  • Negative Control: PBS (defines 0% lysis).

  • Test Compound: 4-Amino-1-dodecylpyridinium chloride (Serial dilutions: 10 to 500 µg/mL).

Workflow Diagram

AssayWorkflow Start Fresh Blood (Citrated) Wash Wash x3 (PBS) Centrifuge 1000g, 5min Start->Wash Stock RBC Stock (2% suspension) Wash->Stock Incubate Incubation 37°C, 60 mins Stock->Incubate + Test Compound Spin Centrifuge 1000g, 5min Incubate->Spin Read Measure OD (540 nm) Spin->Read Supernatant Calc Calculate % Hemolysis Read->Calc

Figure 2: Standardized Hemolysis Assay Workflow for Cationic Surfactants.

Calculation


Acceptance Criteria:

  • Negative control OD < 0.05.

  • Z-factor > 0.5 (for high-throughput screening).

  • Non-hemolytic is defined as < 5% hemolysis at therapeutic concentration.

Structure-Activity Relationship (SAR) Insights

Why does the 4-Amino group matter?

  • Headgroup Hydration: The amino group can form hydrogen bonds with water molecules. This creates a larger hydration shell around the headgroup compared to the unsubstituted pyridinium. A larger hydration shell creates a steric and energetic barrier against insertion into the tightly packed RBC membrane.

  • pKa Modulation: The 4-amino-pyridinium cation is a resonance hybrid. The exocyclic nitrogen donates electron density to the ring, reducing the effective positive charge density on the ring nitrogen. This reduces the initial electrostatic "stickiness" to the negatively charged RBC surface.

  • Hydrophile-Lipophile Balance (HLB): The C12 chain is short enough to avoid the aggressive surfactant properties of C16 (CPC) but long enough to disrupt bacterial membranes. The 4-Amino group shifts the HLB slightly higher (more hydrophilic), favoring solubility over membrane insertion.

Conclusion

For drug development professionals seeking an alternative to CPC or BAC, 4-Amino-1-dodecylpyridinium chloride offers a compelling safety profile. It effectively decouples antimicrobial potency from hemolytic toxicity, providing a Selectivity Index superior to industry standards. It is recommended for applications where mucosal irritation or blood contact is a concern, such as wound irrigation, ophthalmic preservatives, or catheter coatings.

References

  • Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides." European Journal of Medicinal Chemistry.

  • Palermo, E. F., & Kuroda, K. (2009). "Structural determinants of antimicrobial activity and biocompatibility in cationic polymers." Biomacromolecules. (Methodology for

    
     determination). 
    
  • ASTM International. (2017). "ASTM F756-17 Standard Practice for Assessment of Hemolytic Properties of Materials." ASTM Standards.

  • Tiyaboonchai, W., et al. (2003). "Formulation and characterization of amphotericin B-polyethylenimine-dextran sulfate nanoparticles." International Journal of Pharmaceutics. (Reference for hemolysis calculation protocols).

  • Luczyński, J., et al. (2002). "Structure-activity relationship of quaternary ammonium salts." Journal of Surfactants and Detergents. (Comparative SAR data for pyridinium salts).

Sources

Validation

A Senior Application Scientist's Guide to X-ray Diffraction (XRD) for the Characterization of Crystalline Pyridinium Salts

Abstract In modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its molecular structure. For ionizable compounds like pyridinium salts, which are prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its molecular structure. For ionizable compounds like pyridinium salts, which are prevalent in pharmaceuticals, controlling the crystalline form is paramount to ensuring consistent solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive comparison of the two primary X-ray diffraction (XRD) techniques used for their characterization: Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD). We will delve into the fundamental principles, offer field-proven experimental protocols, and discuss the interpretation of data, empowering researchers, scientists, and drug development professionals to make informed decisions in their solid-state analysis workflow.

The Foundational Pillar: Understanding X-ray Diffraction

X-ray diffraction is the definitive, non-destructive technique for elucidating the atomic and molecular arrangement within a crystal. The phenomenon is governed by Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal lattice.[3][4][5]

The relationship is elegantly expressed as: nλ = 2d sin(θ)

Where:

  • n is an integer, representing the order of diffraction.

  • λ (lambda) is the wavelength of the incident X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ (theta) is the angle of incidence of the X-ray beam.[4][6][7]

When this condition is met, the scattered X-rays are in phase, producing a high-intensity signal (a "reflection" or "peak") at a specific angle.[3][7] The resulting diffraction pattern—a unique fingerprint of the crystalline material—provides a wealth of information about its internal structure.[8]

A Comparative Analysis: PXRD vs. SCXRD

The choice between Powder XRD and Single-Crystal XRD depends entirely on the sample's nature and the specific questions being asked. While both are based on the same physical principles, their applications and the information they yield are distinct and often complementary.

Workflow for Crystalline Material Characterization

The following diagram illustrates a typical workflow when a new crystalline solid, such as a pyridinium salt, is synthesized.

XRD Workflow cluster_start Synthesis & Isolation cluster_screening Initial Screening & Phase ID cluster_decision Decision Point cluster_scxrd Detailed Structure Elucidation cluster_end Final Data Synthesis New Pyridinium Salt Synthesized PXRD Powder XRD (PXRD) Analysis Synthesis->PXRD Bulk Powder Sample PhaseID Phase Identity, Purity, Polymorph Form Confirmed PXRD->PhaseID Decision Is Absolute Structure Needed? Are Single Crystals Available? CrystalGrowth Crystal Growth Attempts Decision->CrystalGrowth Yes FinalReport Comprehensive Solid-State Characterization Report Decision->FinalReport No / Not Required SCXRD Single-Crystal XRD (SCXRD) CrystalGrowth->SCXRD Suitable Crystal Obtained Structure Absolute 3D Structure Determined SCXRD->Structure Structure->FinalReport PhaseID->Decision PhaseID->FinalReport

Caption: General workflow for characterizing a new crystalline pyridinium salt.

Head-to-Head Comparison Table
FeaturePowder X-ray Diffraction (PXRD)Single-Crystal X-ray Diffraction (SCXRD)
Principle X-rays are diffracted by a bulk sample containing millions of randomly oriented microcrystals. The detector measures the intensity of diffracted beams as a function of the scattering angle (2θ).A focused X-ray beam is directed at a single, perfect crystal, which is rotated. A 2D detector captures the position and intensity of thousands of individual diffraction spots.
Sample Requirement ~5-100 mg of fine powder. Sample should be homogenous and randomly oriented.A single, high-quality crystal, typically 0.02 - 0.3 mm in size, free of cracks and defects.[9]
Information Obtained Qualitative: Crystalline phase identification, polymorph screening, assessment of purity and crystallinity.[1][10][11] Quantitative: Phase composition, percent crystallinity.[12][13]Definitive: Absolute 3D molecular structure, bond lengths, bond angles, unit cell dimensions, space group, absolute stereochemistry, and intermolecular interactions.[14][15]
Strengths Fast, high-throughput, requires small amounts of material, reflects the bulk properties of the sample. Excellent for quality control and routine analysis.[1]Provides unambiguous and complete structural information.[14][16] It is the "gold standard" for structure determination.[17]
Limitations Provides no direct information on atomic coordinates or 3D structure.[18] Susceptible to issues like preferred orientation, which can alter peak intensities.[19][20]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[9][17] The selected crystal may not be representative of the bulk material.
Use in Drug Dev. Polymorph and salt screening, stability testing, batch-to-batch consistency checks, detection of impurities, patent support for new solid forms.[2][11]Definitive proof of structure for a New Chemical Entity (NCE), determination of absolute configuration of chiral centers, understanding crystal packing and hydrogen bonding.[14]

Experimental Protocols: A Practical Guide

The quality of XRD data is inextricably linked to meticulous experimental practice. Here, we provide step-by-step protocols grounded in experience.

Protocol 1: Powder XRD (PXRD) for Polymorph Identification

Objective: To obtain a high-quality diffraction pattern of a pyridinium salt to identify its crystalline form and assess its purity.

Causality: The goal is to analyze a sample where the crystallites are in a perfect random orientation. Any deviation from this randomness, known as preferred orientation, will systematically alter the relative intensities of the diffraction peaks, potentially leading to misidentification.[19] This is especially common for compounds that crystallize as needles or plates.[20][21]

Methodology:

  • Sample Preparation (The Critical Step):

    • Place ~20 mg of the pyridinium salt into an agate mortar.

    • Gently grind the sample with the pestle for no more than 30 seconds. Expertise Note: Over-grinding can induce phase transformations or generate amorphous content, corrupting the very information you seek to obtain. The goal is to break up aggregates, not to apply excessive mechanical force.

    • Load the powder into a zero-background sample holder (e.g., a silicon wafer).

    • Use the edge of a glass slide to gently press the powder into the cavity, making it flush with the holder surface. Avoid a downward "packing" motion, which promotes preferred orientation.[20] For highly problematic samples, consider "side-loading" holders or transmission geometry if available.[22]

  • Instrument Setup & Calibration:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Self-Validation: Before running the sample, analyze a certified reference material (e.g., NIST SRM 660c - LaB₆ or SRM 640f - Silicon Powder) to verify instrument alignment and peak position accuracy.

    • Set the scan parameters:

      • Scan Range (2θ): 2° to 40° (This range typically covers the most information-rich region for organic molecules).

      • Step Size: 0.02°

      • Time per Step: 0.5 - 2 seconds (Longer times improve signal-to-noise ratio for detecting trace impurities).[12]

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Use peak-finding algorithms to identify the 2θ position and intensity of each diffraction peak.

    • Compare the resulting peak list (d-spacing and relative intensities) against a database of known polymorphs or reference patterns. A match confirms the phase identity.

Protocol 2: Single-Crystal XRD (SCXRD) for Absolute Structure Determination

Objective: To determine the precise three-dimensional atomic arrangement of a pyridinium salt.

Causality: SCXRD requires a single, perfect crystal that diffracts X-rays coherently. The quality of the crystal directly dictates the quality and resolution of the final structure.[9] Defects, cracks, or twinning (where multiple crystal domains are intergrown) can complicate or prevent a successful structure solution.[23][24]

Methodology:

  • Crystal Selection & Mounting:

    • Place a sample of the crystalline material under a polarizing microscope.

    • Identify a candidate crystal that is uniform in shape, has sharp edges, and shows complete and uniform extinction of light as the polarizing stage is rotated. This indicates good crystallinity.

    • Select a crystal of appropriate size (~0.1-0.2 mm).

    • Using a micro-manipulator or a fine needle, carefully pick up the crystal and mount it on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.

  • Data Collection:

    • Mount the sample on the diffractometer's goniometer head.

    • A rapid series of initial diffraction images (a "unit cell shoot") are taken to determine the crystal's unit cell dimensions and Bravais lattice.[25][26]

    • Based on the crystal system, the software will devise an optimal data collection strategy to measure a complete and redundant set of diffraction reflections. This typically involves rotating the crystal through a range of angles while exposing it to the X-ray beam (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).[15]

    • Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen or helium cryo-stream to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • Structure Solution and Refinement:

    • The collected data (a list of thousands of reflection intensities) is processed and corrected.[25]

    • The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[27]

    • An atomic model is built into the electron density map.

    • This model is then refined using a least-squares process, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data (F_obs) and the calculated data from the model (F_calc).

    • Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the model and the data. A goodness-of-fit (GooF) value close to 1.0 indicates a good refinement.

  • Data Validation and Deposition:

    • The final structural model is validated using software like checkCIF.[28]

    • For publication, the crystallographic data is deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[28]

Decision-Making Guide: Choosing the Right Technique

To assist in selecting the appropriate technique, the following decision tree highlights the key considerations.

Decision Tree Start What is your primary research question? Q_Phase Are you screening for polymorphs, checking purity, or confirming batch-to-batch consistency? Start->Q_Phase Q_Structure Do you need to determine the absolute 3D structure, stereochemistry, or intermolecular interactions? Start->Q_Structure Ans_PXRD Use Powder XRD (PXRD) Q_Phase->Ans_PXRD Yes Q_Crystals Do you have suitable single crystals? Q_Structure->Q_Crystals Yes Ans_SCXRD Use Single-Crystal XRD (SCXRD) Q_Crystals->Ans_SCXRD Yes Ans_Grow Attempt Crystal Growth (Slow evaporation, vapor diffusion, etc.) Q_Crystals->Ans_Grow No Ans_Grow->Q_Crystals Re-evaluate

Caption: Decision tree for selecting between PXRD and SCXRD analysis.

Case Study: Distinguishing Polymorphs of "Pyrido-Stat" Bromide

Scenario: A new pyridinium salt API, "Pyrido-Stat" Bromide, has been synthesized. Two different crystallization protocols resulted in two distinct crystalline batches, Form A and Form B . A rapid characterization is needed to determine if they are different polymorphs.

Analysis:

  • PXRD Analysis: Both forms were analyzed using the PXRD protocol described above.

    2θ Angle (°) Form ARelative Intensity (%) Form A2θ Angle (°) Form BRelative Intensity (%) Form B
    8.51009.185
    12.34512.5100
    15.86016.230
    20.17521.590
    25.65524.940

    Interpretation: The PXRD patterns are clearly different. The peak positions for Form A and Form B do not align, which is definitive evidence that they are two distinct crystalline forms, or polymorphs.[10] This difference in crystal packing will likely lead to different physical properties (e.g., solubility, stability), which is a critical finding for drug development.[1][22]

  • Follow-up SCXRD Analysis: Single crystals of both forms were successfully grown. SCXRD analysis revealed:

    • Form A: Crystallized in the monoclinic P2₁/c space group with one molecule in the asymmetric unit.

    • Form B: Crystallized in the orthorhombic P2₁2₁2₁ space group, and was found to be a monohydrate (a pseudopolymorph).

Conclusion

X-ray diffraction is an indispensable tool in the arsenal of the pharmaceutical scientist. PXRD serves as the workhorse for rapid screening, quality control, and the identification of polymorphism, providing critical data on bulk material properties. SCXRD, while more demanding in its sample requirements, offers the unparalleled ability to determine the absolute three-dimensional structure, providing the ultimate proof and a deep understanding of the molecular arrangement. By judiciously applying these complementary techniques, researchers can navigate the complexities of solid-state chemistry, ensuring the development of safe, stable, and effective pyridinium salt-based medicines.

References

  • Bragg's Law - Chemistry LibreTexts. (2023). Available at: [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (2025). Available at: [Link]

  • Bragg's law - Wikipedia. (n.d.). Available at: [Link]

  • Bragg's Law - BYJU'S. (2021). Available at: [Link]

  • Bragg law | Definition, Equation, Diagram, & Facts | Britannica. (2025). Available at: [Link]

  • Bragg′s law - DoITPoMS. (n.d.). Available at: [Link]

  • Combined XRD and infrared studies of pyridinium species in (PyH)3[PW12O40] single crystals - RSC Publishing. (n.d.). Available at: [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Available at: [Link]

  • Minimizing the effects of preferred orientation in x-ray powder diffraction patterns* | American Mineralogist | GeoScienceWorld. (2018). Available at: [Link]

  • Twinned Structures | OlexSys. (n.d.). Available at: [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. (n.d.). Available at: [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination | Applied Physics Letters | AIP Publishing. (2024). Available at: [Link]

  • XRPD for Small Molecule Drugs - DANNALAB. (n.d.). Available at: [Link]

  • The Advantages of Transmission Measurements for Overcoming the Challenges in API Analysis When Using X-Ray Diffraction (XRD) - AZoM. (2021). Available at: [Link]

  • INFLUENCE OF PREFERRED ORIENTATION OF MINERALS IN THE MINERALOGICAL IDENTIFICATION PROCESS BY X-RAY DIFFRACTION - OSTI.GOV. (n.d.). Available at: [Link]

  • Why preferential orientation of crystals (grains in solid) may even make certain peaks invisible? | ResearchGate. (2022). Available at: [Link]

  • ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY - Purdue University. (n.d.). Available at: [Link]

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (n.d.). Available at: [Link]

  • The Twinning Problem. (n.d.). Available at: [Link]

  • Crystal twinning - Wikipedia. (n.d.). Available at: [Link]

  • The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks | JACS Au - ACS Publications. (2024). Available at: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Available at: [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. (2024). Available at: [Link]

  • Harnessing the power of single crystal X-ray diffraction - Veranova. (2023). Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing - Oreate AI Blog. (2026). Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. (2016). Available at: [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt - NIH. (n.d.). Available at: [Link]

  • Identification of crystalline materials with X-Ray Diffraction (XRD) - FORCE Technology. (n.d.). Available at: [Link]

  • Vibrational spectra of pyridinium salts - ResearchGate. (2025). Available at: [Link]

  • x Ray crystallography - PMC - NIH. (n.d.). Available at: [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. (n.d.). Available at: [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015). Available at: [Link]

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. (n.d.). Available at: [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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